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  • Product: 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine
  • CAS: 687602-32-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine

The following technical guide details the physicochemical profile, synthetic pathways, and experimental characterization of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine . [1][2] Executive Summary 1-(2-Methoxyphenyl)-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and experimental characterization of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine .

[1][2]

Executive Summary

1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (CAS: 687602-32-0) is a specialized heterocyclic building block utilized primarily in the synthesis of fused pyrazolo-aza-arenes, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[1][2] As a regioisomer of the more common 4-methoxyphenyl intermediate (used in the synthesis of Apixaban), this 2-methoxy variant serves as a critical structural probe for exploring steric constraints in kinase inhibitor design (e.g., p38 MAPK, LRRK2) and as a reference standard for regioisomeric impurity profiling in pharmaceutical manufacturing.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic logic, and stability mechanisms, designed to support researchers in lead optimization and process chemistry.

Part 1: Chemical Identity & Structural Analysis[1][3][4]

The compound features an electron-rich pyrazole core substituted at the N1 position with a 2-methoxyphenyl group.[1][2] The sterically demanding ortho-methoxy substituent influences the torsion angle between the phenyl and pyrazole rings, impacting solubility and crystal packing compared to its para-substituted analogues.[1][2]

Nomenclature & Registry[1][5]
  • IUPAC Name: 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine[1][2]

  • Common Synonyms: 5-Amino-1-(2-methoxyphenyl)pyrazole; 2-(5-Amino-1H-pyrazol-1-yl)anisole[1][2]

  • CAS Registry Number: 687602-32-0[1][2]

  • Molecular Formula: C₁₀H₁₁N₃O[1]

  • Molecular Weight: 189.21 g/mol [1]

Structural Visualization

The following diagram illustrates the core chemical connectivity and the key pharmacophoric vectors available for derivatization.

G Compound 1-(2-Methoxyphenyl)- 1H-pyrazol-5-amine Amine C5-Amine (-NH2) (Nucleophilic Handle) Compound->Amine  Primary Reactivity Site Methoxy 2-Methoxy Group (Steric/Electronic Modulator) Compound->Methoxy  Ortho-Substitution Pyrazole Pyrazole Core (Aromatic Scaffold) Compound->Pyrazole  Core Structure Amide Coupling Amide Coupling Amine->Amide Coupling Cyclocondensation Cyclocondensation Amine->Cyclocondensation C4-Electrophilic Subst. C4-Electrophilic Subst. Pyrazole->C4-Electrophilic Subst.

Figure 1: Structural decomposition of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine highlighting reactive centers.[1][2]

Part 2: Physicochemical Parameters[1][6]

Understanding the physicochemical landscape is vital for optimizing formulation and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Table 1: Calculated & Experimental Properties
PropertyValueContext/Methodology
Molecular Weight 189.21 DaMonoisotopic mass
Physical State SolidCrystalline powder (typically off-white to pale brown)
Melting Point 98–102 °C (Predicted)Experimental verification required.[1][2][3] Analogues typically melt in the 90–120 °C range.
logP (Octanol/Water) 1.3 – 1.6 (Calc.)[2]Moderately lipophilic; ortho-methoxy may lower logP slightly vs. para due to twisting.[1][2]
TPSA ~58 ŲPolar Surface Area; indicates good passive membrane permeability.
H-Bond Donors 2Derived from the primary amine (-NH₂).[1][2]
H-Bond Acceptors 3Pyrazole N2, Methoxy O, Amine N.
pKa (Conjugate Acid) ~2.5 – 3.5The 5-amino group is weakly basic due to delocalization into the pyrazole ring.[2]
Solubility Profile

The compound exhibits "brick-dust" like properties typical of planar aromatic amines, though the ortho-methoxy group disrupts planarity, potentially enhancing solubility in organic solvents compared to the 4-methoxy isomer.[1][2]

  • High Solubility: DMSO, DMF, Methanol, Ethyl Acetate.

  • Moderate Solubility: Dichloromethane (DCM), Ethanol.

  • Low Solubility: Water, Hexanes (requires pH adjustment to <2 for aqueous solubility as a salt).

Part 3: Synthetic Route & Impurity Logic

The synthesis of 5-aminopyrazoles is classically achieved through the condensation of hydrazines with


-ketonitriles or their equivalents.[1][2] Regioselectivity is the primary challenge.
The Hydrazine Condensation Pathway

The reaction between (2-methoxyphenyl)hydrazine and 3-ethoxyacrylonitrile (or 3-aminocrotononitrile) is the standard industrial route.[1][2]

  • Mechanism: The hydrazine terminal nitrogen (more nucleophilic) attacks the

    
    -carbon of the acrylonitrile derivative.[1][2]
    
  • Cyclization: Subsequent attack of the internal hydrazine nitrogen on the nitrile carbon closes the ring.

  • Regio-Control: The steric bulk of the ortho-methoxyphenyl group can influence the ratio of the 5-amino isomer (desired) vs. the 3-amino isomer (impurity).[1][2]

Synthesis Hydrazine (2-Methoxyphenyl)hydrazine (Nucleophile) Inter Intermediate Hydrazone Hydrazine->Inter Condensation (EtOH, Reflux) Nitrile 3-Ethoxyacrylonitrile (Electrophile) Nitrile->Inter Condensation (EtOH, Reflux) Product 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (Target: 5-Amino) Inter->Product Major Pathway Impurity 1-(2-Methoxyphenyl)-1H-pyrazol-3-amine (Regio-Impurity) Inter->Impurity Minor Pathway (<5%)

Figure 2: Synthetic pathway illustrating the origin of the target compound and its potential regioisomer.[2]

Part 4: Stability & Reactivity[1]

Chemical Stability[1]
  • Hydrolysis: The pyrazole ring is highly stable to hydrolysis. However, the primary amine can undergo oxidation upon prolonged exposure to air/light, turning the solid brown (formation of azo/nitroso species).

  • Thermal: Generally stable up to ~150°C.[1]

  • Acidity: Stable in dilute acids (forms salts).[2]

Reactivity Profile (Functionalization)
  • Amine (N-Nucleophile): Readily participates in amide couplings, urea formation, and reductive aminations. It is less nucleophilic than an aniline due to the electron-withdrawing nature of the pyrazole N2.[1]

  • C4-Position (Electrophile Capture): The C4 position is electron-rich and susceptible to halogenation (NBS/NCS) or formylation (Vilsmeier-Haack), enabling further scaffold elaboration.[1][2]

Part 5: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Validates solubility in biorelevant media.[1][2]

  • Preparation: Weigh 5 mg of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, 0.1N HCl, Water).

  • Equilibration: Cap and shake at 25°C for 24 hours at 300 rpm.

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane to remove undissolved solids.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Note: If the compound is fully dissolved, add more solid until saturation is observed.

Protocol B: pKa Determination via Spectrophotometric Titration

Determines the ionization state of the exocyclic amine.[1]

  • Stock Solution: Prepare a 10 mM stock solution in Methanol.

  • Buffer System: Prepare a universal buffer series ranging from pH 1.0 to 12.0.

  • Titration: Aliquot 10 µL of stock into 990 µL of each buffer.

  • Measurement: Record UV-Vis spectra (200–400 nm).

  • Analysis: Plot the absorbance shift at

    
     (typically ~240-260 nm) vs. pH.[1][2] The inflection point of the sigmoidal curve corresponds to the pKa of the protonated amine (
    
    
    
    ).[1][2]

References

  • PubChem. 3-(2-methoxyphenyl)-1-phenyl-1h-pyrazol-5-amine (Compound Summary). Available at: [Link][2]

  • National Institutes of Health (PMC). Amino-Pyrazoles in Medicinal Chemistry: A Review.[1] Available at: [Link][2]

  • Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link][2]

  • MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. Available at: [Link][2]

Sources

Exploratory

1-(2-Methoxyphenyl)-1H-pyrazol-5-amine CAS number 687602-32-0

[1] CAS Number: 687602-32-0 Molecular Formula: C₁₀H₁₁N₃O Molecular Weight: 189.22 g/mol [1] Executive Summary 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine is a specialized heterocyclic building block extensively utilized in me...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 687602-32-0 Molecular Formula: C₁₀H₁₁N₃O Molecular Weight: 189.22 g/mol [1]

Executive Summary

1-(2-Methoxyphenyl)-1H-pyrazol-5-amine is a specialized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the design of kinase inhibitors and central nervous system (CNS) active agents.[1] Its core structural feature—a pyrazole ring substituted with a primary amine at position 5 and an electron-rich ortho-methoxyphenyl group at position 1—makes it a critical scaffold for synthesizing pyrazolo[1,5-a]pyrimidines .[1] These fused bicyclic systems are bioisosteres of purines and have demonstrated significant efficacy as ATP-competitive inhibitors in oncology and immunology.[1]

This guide provides a comprehensive technical analysis of the compound's synthesis, reactivity profile, and application in drug development, moving beyond basic catalog data to offer actionable experimental insights.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine
Synonyms 5-Amino-1-(2-methoxyphenyl)pyrazole; 2-(1H-Pyrazol-1-yl)anisole-5-amine derivative
CAS Number 687602-32-0
SMILES COc1ccccc1n2ncc(N)c2
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Calculated) ~3.5 (Conjugate acid of pyrazole N2), ~17 (Amine NH)
LogP (Predicted) 1.62 ± 0.3

Synthetic Pathways and Mechanism[12]

The most robust route to 1-aryl-5-aminopyrazoles involves the cyclocondensation of aryl hydrazines with


-functionalized nitriles.[1] For 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine, the reaction between 2-methoxyphenylhydrazine  and 3-ethoxyacrylonitrile  (or 3-alkoxyacrylonitrile derivatives) is the industry standard for high regioselectivity.[1]
Core Synthesis Protocol[1]

The synthesis relies on the nucleophilic attack of the hydrazine on the


-carbon of the acrylonitrile derivative, followed by intramolecular cyclization onto the nitrile group.

Reagents:

  • 2-Methoxyphenylhydrazine hydrochloride (CAS 19500-05-1)[1]

  • 3-Ethoxyacrylonitrile (CAS 61310-53-0)[1][2]

  • Base: Sodium ethoxide (NaOEt) or Triethylamine (

    
    )[1]
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[1]

Reaction Scheme:

Synthesis Hydrazine 2-Methoxyphenylhydrazine (Nucleophile) Intermediate Michael Adduct (Transient) Hydrazine->Intermediate Nucleophilic Attack Nitrile 3-Ethoxyacrylonitrile (Electrophile) Nitrile->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization -EtOH Product 1-(2-Methoxyphenyl)- 1H-pyrazol-5-amine Cyclization->Product Tautomerization

Figure 1: Synthetic workflow for the preparation of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine via the hydrazine-nitrile route.[1]

Mechanistic Insight: Regioselectivity

A critical challenge in aminopyrazole synthesis is controlling regiochemistry (5-amino vs. 3-amino isomers).[1]

  • 5-Amino Isomer Formation: When using 2-methoxyphenylhydrazine , the terminal nitrogen (

    
    ) is the more nucleophilic center due to the alpha-effect and the steric/electronic influence of the aryl ring on 
    
    
    
    .[1]
  • Mechanism: The

    
     attacks the 
    
    
    
    -carbon of 3-ethoxyacrylonitrile (displacing ethoxide).[1] The resulting intermediate places the aryl group on the nitrogen that becomes N1 of the pyrazole ring, positioning the amino group at C5 upon cyclization with the nitrile.
  • Validation: Regiochemistry is confirmed by NOESY NMR, showing a spatial correlation between the ortho-methoxy protons of the aryl ring and the H4/H5 protons of the pyrazole (or the amine protons).

Reactivity Profile & Applications

The 5-aminopyrazole moiety is a versatile pharmacophore.[1][3][4][5] The exocyclic amine is nucleophilic, while the C4 position of the pyrazole ring is electron-rich, making it susceptible to electrophilic aromatic substitution.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The primary application of CAS 687602-32-0 is as a precursor for pyrazolo[1,5-a]pyrimidines .[1][6] This fusion is achieved by condensing the 5-aminopyrazole with 1,3-electrophiles (e.g., 1,3-diketones,


-ketoesters, or enaminones).[1]
  • Reaction: Condensation with acetylacetone or malonaldehyde derivatives.[1]

  • Significance: This scaffold mimics the adenine core of ATP, allowing these molecules to function as potent kinase inhibitors (e.g., CDK2, KDR, p38 MAP kinase).

Reactivity Diagram[1]

Reactivity Core 1-(2-Methoxyphenyl)- 1H-pyrazol-5-amine Path1 Reaction w/ 1,3-Diketones (e.g., Acetylacetone) Core->Path1 Path2 Acylation / Sulfonylation (R-COCl / R-SO2Cl) Core->Path2 Path3 Electrophilic Substitution (Halogenation at C4) Core->Path3 Path4 Sandmeyer Reaction (Diazotization) Core->Path4 Prod1 Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) Path1->Prod1 Prod2 Amides / Sulfonamides (Diversification) Path2->Prod2 Prod3 4-Halo-pyrazoles (Coupling Partners) Path3->Prod3 Prod4 5-Halo / 5-Cyano derivatives Path4->Prod4

Figure 2: Divergent synthesis pathways utilizing the 5-aminopyrazole scaffold.

Detailed Experimental Protocols

Synthesis of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine

Note: This protocol is adapted from standard methodologies for 1-aryl-5-aminopyrazoles.[1]

Materials:

  • 2-Methoxyphenylhydrazine hydrochloride (10 mmol, 1.75 g)[1][7]

  • 3-Ethoxyacrylonitrile (10 mmol, 0.97 g)[1]

  • Sodium ethoxide (21% wt in ethanol, 10 mmol)

  • Ethanol (Absolute, 20 mL)

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-methoxyphenylhydrazine hydrochloride in ethanol (15 mL).

  • Neutralization: Add the sodium ethoxide solution dropwise at room temperature to liberate the free hydrazine base.[1] Stir for 15 minutes.

  • Addition: Add 3-ethoxyacrylonitrile (dissolved in 5 mL ethanol) dropwise to the hydrazine mixture.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) and maintain for 4–6 hours. Monitor progress by TLC (50% Ethyl Acetate/Hexanes) or LC-MS.[1]
    
  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to approximately 20% of the original volume.

  • Precipitation: Pour the residue into ice-cold water (50 mL). The product typically precipitates as a solid.[1]

  • Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, 0-5% Methanol in DCM) if necessary.[1]

Expected Yield: 75–85% Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     7.45-7.30 (m, 2H, Ar-H), 7.25 (d, 1H, Pyrazole-H3), 7.15 (d, 1H, Ar-H), 7.05 (t, 1H, Ar-H), 5.45 (d, 1H, Pyrazole-H4), 5.10 (br s, 2H, 
    
    
    
    ), 3.75 (s, 3H,
    
    
    ).
Quality Control & Storage[1]
  • HPLC Method: C18 Column, Acetonitrile/Water (0.1% Formic Acid) gradient. Detection at 254 nm.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light and moisture to prevent oxidation of the amine.

Safety and Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin Corrosion/Irritation: Category 2.[1]

  • Serious Eye Damage/Irritation: Category 2A.[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[1]

Handling Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.[1]

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).[1]

First Aid:

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][8]

  • Skin Contact: Wash with plenty of soap and water.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

References

  • Synthesis of 5-Aminopyrazoles

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[1][9][6]

    • Source:Beilstein Journal of Organic Chemistry, 2011, 7, 179–197.
    • URL:[Link][1]

  • Pyrazolo[1,5-a]pyrimidine Applications

    • Title: Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.
    • Source:RSC Advances, 2020.
    • URL:[Link]

  • Regioselectivity in Pyrazole Synthesis

    • Title: 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (Crystallographic Study of Regioselectivity).
    • Source:Acta Crystallographica Section E, 2008.
    • URL:[Link]

  • Reaction with Enaminones

    • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[1]

    • Source:Beni-Suef University Journal of Basic and Applied Sciences, 2018.[1]

    • URL:[Link][1]

Sources

Foundational

A Theoretical and Computational Guide to the Structural Elucidation of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine

Abstract: Pyrazole derivatives form a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] The compound 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine is a molecule of significa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Pyrazole derivatives form a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] The compound 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine is a molecule of significant interest, combining the versatile pyrazole scaffold with a methoxyphenyl group, a common feature in bioactive compounds. Understanding its three-dimensional structure and electronic properties is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. This technical guide provides an in-depth exploration of the theoretical methodologies employed to characterize the structure of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine, offering a framework for researchers in drug discovery and computational chemistry.

Introduction: The Significance of Pyrazoles in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[3] Its derivatives are known to possess diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3][4] The functionalization of the pyrazole core allows for the fine-tuning of its physicochemical and pharmacological profiles. The subject of this guide, 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine, incorporates an amine group and a methoxyphenyl substituent, features that can critically influence its hydrogen bonding capabilities and overall conformation, thereby affecting its potential as a therapeutic agent.

Theoretical studies, particularly those employing quantum mechanical calculations, provide invaluable insights into molecular properties at an atomic level, complementing and often guiding experimental work.[5] These computational methods allow for the prediction of molecular geometry, electronic charge distribution, and spectroscopic signatures, which are essential for a comprehensive structural analysis.[5][6]

Core Computational Methodology: Density Functional Theory (DFT)

The primary tool for the theoretical investigation of molecular structures like 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine is Density Functional Theory (DFT).[5][7] DFT has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost.[8][9]

Causality Behind Method Selection:

  • Expertise: We select DFT because it provides a robust description of electron correlation effects, which are crucial for accurately modeling the electronic structure of conjugated systems like pyrazoles.

  • Experience: The B3LYP hybrid functional is frequently chosen as it has been extensively validated for a wide range of organic molecules, consistently yielding reliable geometric and electronic data.[7][10]

  • Authoritative Grounding: Coupling the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p), is a standard practice. The inclusion of diffuse functions (++) is important for accurately describing systems with lone pairs (like the nitrogen and oxygen atoms in our molecule), while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

Standard Protocol for DFT-Based Structural Analysis

A reliable theoretical study follows a self-validating workflow. The protocol below outlines the essential steps for analyzing 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine.

Step 1: Initial Structure Input

  • Construct the 3D structure of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom connectivity and basic stereochemistry.

Step 2: Geometry Optimization

  • Perform a full geometry optimization without constraints. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

  • Method: DFT

  • Functional: B3LYP

  • Basis Set: 6-311++G(d,p)

Step 3: Vibrational Frequency Calculation

  • Conduct a frequency calculation on the optimized geometry using the same level of theory.

  • Trustworthiness Check: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state.[11] This step is critical for validating the result of the optimization.

Step 4: Analysis of Results

  • Extract and analyze key data from the output files:

    • Optimized Cartesian coordinates.

    • Bond lengths, bond angles, and dihedral angles.

    • Thermodynamic properties.

    • Vibrational modes and frequencies (for theoretical IR spectrum).

    • Molecular orbital energies (HOMO, LUMO).

    • Electron density for generating Molecular Electrostatic Potential (MEP) maps.

Diagram of the Computational Workflow

G A Step 1: Initial Molecular Structure Input B Step 2: Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Step 3: Frequency Calculation (Same Level of Theory) B->C D Validation Check: Any Imaginary Frequencies? C->D E Analysis of Structural, Electronic & Spectroscopic Properties D->E No F Refine Initial Structure or Choose Different Conformer D->F Yes F->B

Caption: A standard workflow for theoretical structural analysis using DFT.

In-Depth Structural and Electronic Analysis

Optimized Molecular Geometry

The geometry optimization reveals the most stable three-dimensional arrangement of the molecule. Key structural parameters include the planarity of the rings and the torsion angles between them. For substituted pyrazoles, the dihedral angle between the pyrazole ring and the attached phenyl ring is a critical parameter influencing the molecule's overall shape and conjugation.[12] In a related compound, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the methoxybenzene group was found to be rotated by 37.01° from the central pyrazole ring.[13] A similar non-planar arrangement is expected for the 2-methoxy isomer to minimize steric hindrance.

Table 1: Predicted Key Structural Parameters for 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (Note: These are representative parameters based on DFT calculations of similar structures. Actual values would be derived from the specific calculation output.)

ParameterDescriptionTypical Predicted Value
Bond Lengths (Å)
N1-N2Pyrazole N-N bond~ 1.35 Å
N1-C5Pyrazole N-C bond~ 1.38 Å
C5-N(amine)Amine group bond~ 1.37 Å
C(phenyl)-OMethoxy C-O bond~ 1.36 Å
**Bond Angles (°) **
C5-N1-N2Angle in pyrazole ring~ 112°
C(phenyl)-N1-N2Phenyl to pyrazole angle~ 118°
Dihedral Angles (°)
C(phenyl)-C(phenyl)-N1-N2Phenyl-Pyrazole Torsion~ 40-50°

Molecular Structure of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine

Caption: 2D representation of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior.[14] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and stability.[15][16]

  • Large Energy Gap: Implies high kinetic stability and low chemical reactivity.

  • Small Energy Gap: Implies low kinetic stability and high chemical reactivity, making the molecule more polarizable.

DFT calculations provide the energies of these orbitals, allowing for the quantification of the energy gap and prediction of the molecule's reactivity.[8]

Table 2: Representative Electronic Properties

PropertyDescriptionPredicted Value
E(HOMO)Energy of the Highest Occupied Molecular Orbital~ -5.5 eV
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital~ -0.5 eV
ΔE (Gap)HOMO-LUMO Energy Gap (LUMO - HOMO)~ 5.0 eV

HOMO-LUMO Energy Gap Visualization

G cluster_0 HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO   ΔE = Energy Gap

Sources

Exploratory

potential biological activity of methoxyphenyl pyrazoles

Title: Methoxyphenyl Pyrazoles: A Technical Guide to Pharmacophore Optimization and Biological Profiling Executive Summary This technical guide analyzes the biological activity of methoxyphenyl pyrazoles, a privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Methoxyphenyl Pyrazoles: A Technical Guide to Pharmacophore Optimization and Biological Profiling

Executive Summary This technical guide analyzes the biological activity of methoxyphenyl pyrazoles, a privileged scaffold in medicinal chemistry. Unlike generic pyrazole reviews, this document isolates the specific contribution of the methoxyphenyl moiety—functioning as a critical hydrogen-bond acceptor and lipophilic modulator—in enhancing potency against COX-2, EGFR/VEGFR kinases, and tubulin polymerization. The guide provides actionable structure-activity relationship (SAR) data, validated synthetic protocols, and mechanistic pathways for researchers in early-stage drug discovery.

Part 1: Structural Significance & SAR Logic

The pyrazole ring (1,2-diazole) serves as a rigid linker, but the methoxyphenyl substitution drives specificity. In drug design, the methoxy group (–OCH₃) is not merely a substituent; it acts as a "molecular anchor."

Key Pharmacophoric Contributions:

  • Electronic Modulation: The methoxy group is a weak electron-donating group (EDG) by resonance but electron-withdrawing by induction. This duality fine-tunes the electron density of the attached phenyl ring, influencing

    
     stacking interactions within protein binding pockets.
    
  • Lipophilicity (LogP): It increases lipophilicity compared to a hydroxyl group, improving membrane permeability (ADME), while retaining the ability to accept hydrogen bonds via the ethereal oxygen.

  • Metabolic Blocking: Para-methoxy substitution blocks metabolic oxidation at the susceptible para-position of the phenyl ring, extending half-life (

    
    ).
    
Visualization: SAR Decision Matrix

The following diagram outlines the logical flow for optimizing the methoxyphenyl pyrazole scaffold based on therapeutic targets.

SAR_Logic Scaffold Methoxyphenyl Pyrazole Scaffold Target_COX Target: COX-2 (Anti-inflammatory) Scaffold->Target_COX Target_Kinase Target: EGFR/VEGFR (Anticancer) Scaffold->Target_Kinase Target_Tubulin Target: Tubulin (Antimitotic) Scaffold->Target_Tubulin Mod_COX Requirement: Bulky 4-position (SO2NH2 mimic) Target_COX->Mod_COX Mod_Kinase Requirement: ATP Hinge Binding (N-H donor) Target_Kinase->Mod_Kinase Mod_Tubulin Requirement: 3,4,5-Trimethoxy (Colchicine site) Target_Tubulin->Mod_Tubulin Result_COX Result: High Selectivity (e.g., Celecoxib analogs) Mod_COX->Result_COX Result_Kinase Result: Dual Inhibition (Apoptosis induction) Mod_Kinase->Result_Kinase Result_Tubulin Result: G2/M Arrest (Microtubule destabilization) Mod_Tubulin->Result_Tubulin

Caption: SAR optimization logic for methoxyphenyl pyrazoles. The position and number of methoxy groups dictate the therapeutic class.

Part 2: Therapeutic Applications & Mechanisms[1]

Oncology: The "Trimethoxy" Effect in Tubulin Inhibition

The most potent anticancer methoxyphenyl pyrazoles often mimic Combretastatin A-4 . Specifically, a 3,4,5-trimethoxyphenyl moiety at the N1 or C5 position of the pyrazole ring is critical.

  • Mechanism: These agents bind to the colchicine-binding site of

    
    -tubulin.[1] The trimethoxy group mimics the A-ring of colchicine, forming essential hydrophobic interactions and hydrogen bonds with Cys241 and Val318 residues.
    
  • Outcome: This binding prevents microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

  • Data Highlight: Compounds like 5b (pyrazole-chalcone hybrid) have demonstrated

    
     values in the low micromolar range (7.30 
    
    
    
    M) against A549 lung cancer cells, comparable to standard agents [4].
Dual Kinase Inhibition (EGFR/VEGFR-2)

4-methoxyphenyl pyrazoles have emerged as dual inhibitors.[3][4]

  • Mechanism: The pyrazole nitrogen acts as a hydrogen bond acceptor for the ATP-binding hinge region of the kinase. The 4-methoxyphenyl group extends into the hydrophobic back pocket (selectivity pocket), displacing water molecules and increasing binding entropy.

  • Key Insight: Compound 12 , a pyrazolopyrimidine derivative, showed

    
     values of 0.06 
    
    
    
    M against EGFR and 0.22
    
    
    M against VEGFR-2, outperforming Erlotinib in specific assays [6].
Anti-Inflammatory: COX-2 Selectivity

While Celecoxib (a tolyl-pyrazole) is the prototype, methoxyphenyl analogs offer distinct profiles.[5]

  • The "SC-560" Paradox: Interestingly, the compound SC-560 is a structural analog of Celecoxib but contains a chlorophenyl and methoxyphenyl group. Unlike Celecoxib, SC-560 is a COX-1 selective inhibitor.[5] This demonstrates that subtle shifts in the methoxy group's position can completely invert isozyme selectivity [7].

  • Optimization: To regain COX-2 selectivity, the methoxyphenyl group is often paired with a sulfonamide (

    
    ) or methylsulfonyl (
    
    
    
    ) group at the para-position of the N1-phenyl ring.

Part 3: Experimental Protocols

Workflow 1: Regioselective Synthesis

Causality: The synthesis of 1,3,5-trisubstituted pyrazoles often suffers from regioisomeric mixtures (1,3- vs 1,5-isomers). The following protocol uses chalcones to direct regioselectivity via steric control.

Protocol: Pyrazole Synthesis via Chalcone Condensation

  • Chalcone Formation (Precursor):

    • Mix equimolar amounts of 4-methoxyacetophenone and the appropriate benzaldehyde in ethanol.

    • Add 40% NaOH dropwise at 0°C. Stir for 12h at RT.

    • Why: The Claisen-Schmidt condensation yields the

      
      -unsaturated ketone (chalcone).
      
  • Cyclocondensation:

    • Dissolve the chalcone (1 mmol) in glacial acetic acid (10 mL).

    • Add phenylhydrazine (2 mmol).

    • Reflux at 110°C for 6–8 hours.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the chalcone spot and appearance of a fluorescent pyrazole spot indicates completion.

  • Purification:

    • Pour reaction mixture into crushed ice. Filter the precipitate.

    • Recrystallize from ethanol.

    • Characterization:

      
      H NMR should show a singlet around 
      
      
      
      3.8 ppm (methoxy) and a singlet around
      
      
      6.8–7.2 ppm (pyrazole C4-H).
Workflow 2: Tubulin Polymerization Assay

Trustworthiness: This assay distinguishes between cytotoxic agents (non-specific) and true antimitotics.

  • Preparation: Use purified bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) with 1 mM GTP.
    
  • Incubation: Add the test compound (methoxyphenyl pyrazole) at 10

    
    M. Include Colchicine  (positive control) and Paclitaxel  (stabilizer control).
    
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI reporter at 37°C for 60 minutes.

  • Interpretation: A decrease in fluorescence Vmax compared to vehicle control indicates inhibition of polymerization.

Visualization: Experimental Workflow

Workflow Start Start: Reagents (4-Methoxyacetophenone) Step1 Step 1: Claisen-Schmidt (NaOH/EtOH, 0°C) Start->Step1 Inter Intermediate: Chalcone Step1->Inter Step2 Step 2: Cyclization (Ph-Hydrazine/AcOH, Reflux) Inter->Step2 Product Product: Methoxyphenyl Pyrazole Step2->Product Assay Validation: Tubulin Assay / MTT Product->Assay

Caption: Step-by-step synthetic pathway from acetophenone precursors to biological validation.

Part 4: Comparative Data Analysis

The following table summarizes the potency of key methoxyphenyl pyrazole derivatives against standard reference drugs.

Compound ClassTargetKey Substituent

/ Activity
Ref Drug ComparisonSource
Pyrazole-Chalcone (5b) Tubulin / A549 Cells4-Benzyloxy-3-methoxyphenyl7.30

M
Potency > ABT-751[4]
Pyrazolopyrimidine (12) EGFR Kinase4-Methoxyphenyl (C3)0.06

M
Potency > Erlotinib (0.41

M)
[6]
Pyrazolopyrimidine (12) VEGFR-2 Kinase4-Methoxyphenyl (C3)0.22

M
Potency > Sorafenib[6]
Trimethoxy-Pyrazole (5f) COX-23,4,5-Trimethoxyphenyl1.50

M
Selectivity > Celecoxib[1]

References

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. National Institutes of Health (PMC). Available at: [Link] (Note: Generalized PMC link for verification of class activity).

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. RSC Advances. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters. Available at: [Link]

  • Design, Synthesis... of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents. Molecules (MDPI). Available at: [Link]

  • Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents. Pharmaceuticals.[6] Available at: [Link]

  • Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole... as potential dual tyrosine kinase inhibitors. Bioorganic Chemistry. Available at: [Link]

  • 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole (SC-560)... mechanism. Cancer Chemotherapy and Pharmacology.[5] Available at: [Link]

Sources

Foundational

1-(2-Methoxyphenyl)-1H-pyrazol-5-amine molecular weight and formula

Core Identity & Synthetic Utility in Medicinal Chemistry Executive Summary 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (CAS: 687602-32-0) is a specialized heterocyclic building block critical to the development of nitrogen-ri...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (CAS: 687602-32-0) is a specialized heterocyclic building block critical to the development of nitrogen-rich pharmacophores. While its regioisomer, the 4-methoxyphenyl analog, is widely recognized as the core scaffold of the anticoagulant Apixaban (Eliquis), the 2-methoxyphenyl variant serves as a vital Structure-Activity Relationship (SAR) probe. It allows medicinal chemists to evaluate the steric and electronic effects of ortho-substitution on the N1-phenyl ring, influencing binding affinity in Factor Xa inhibitors and kinase targets. This guide details its physicochemical profile, validated synthetic protocols, and application in constructing fused heterocycles like pyrazolo[1,5-a]pyrimidines.

Section 1: Physicochemical Profile

The molecule features an electron-rich pyrazole core substituted at the N1 position with an ortho-methoxyphenyl group and at the C5 position with a primary amine. This arrangement creates a "push-pull" electronic system, making the C4 position highly nucleophilic and the amine amenable to further functionalization.

PropertySpecification
IUPAC Name 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine
CAS Number 687602-32-0
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~3.5 (pyrazole nitrogen), ~16 (amine protons)
H-Bond Donors/Acceptors 1 Donor (NH₂), 3 Acceptors (N, O)

Section 2: Synthetic Pathways

The most robust synthesis of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine employs the Knorr-type cyclocondensation of a hydrazine derivative with a


-functionalized nitrile. This route is preferred for its regioselectivity, ensuring the amine forms at the 5-position rather than the 3-position.
Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the hydrazine's terminal nitrogen on the


-carbon of 3-ethoxyacrylonitrile. This is followed by an intramolecular cyclization where the internal hydrazine nitrogen attacks the nitrile carbon, culminating in tautomerization to the aromatic 5-aminopyrazole.

SynthesisPath Hydrazine 2-Methoxyphenylhydrazine HCl Salt Intermediate Intermediate: Michael Adduct Hydrazine->Intermediate EtOH, Et3N Reflux, 3h Nitrile 3-Ethoxyacrylonitrile Nitrile->Intermediate Product 1-(2-Methoxyphenyl)- 1H-pyrazol-5-amine Intermediate->Product Cyclization -EtOH

Figure 1: Synthetic pathway via cyclocondensation of hydrazine and acrylonitrile derivatives.

Experimental Protocol (Self-Validating)

Objective: Synthesize 10.0 g of target compound.

Reagents:

  • 2-Methoxyphenylhydrazine Hydrochloride (1.0 eq)

  • 3-Ethoxyacrylonitrile (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq) or Sodium Ethoxide (NaOEt)

  • Ethanol (Absolute)[1]

Step-by-Step Methodology:

  • Preparation: Charge a 250 mL round-bottom flask with 2-Methoxyphenylhydrazine HCl (17.4 g, 100 mmol) and Absolute Ethanol (100 mL).

  • Neutralization: Add Triethylamine (16.7 mL, 120 mmol) dropwise at 0°C to liberate the free hydrazine base. Stir for 15 minutes.

  • Addition: Add 3-Ethoxyacrylonitrile (10.7 g, 110 mmol) slowly to the stirring solution.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours.

    • Validation Point: Monitor by TLC (50% EtOAc/Hexane). The hydrazine spot (polar, stains with ninhydrin) should disappear, and a new fluorescent spot (product) should appear.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to ~20% of the original volume.

  • Crystallization: Pour the residue into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a solid.[2]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1) if necessary to remove trace hydrazine impurities.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Section 3: Applications in Medicinal Chemistry[4][5][6][7]

SAR Probe for Factor Xa Inhibition

While Apixaban utilizes the 1-(4-methoxyphenyl) scaffold to optimize binding within the S4 pocket of Factor Xa, the 1-(2-methoxyphenyl) isomer is synthesized to test the "ortho-effect." The 2-methoxy group introduces steric clash that twists the phenyl ring out of coplanarity with the pyrazole core.

  • 4-OMe (Apixaban): Planar conformation favored; optimal pi-stacking.

  • 2-OMe (Target): Twisted conformation; probes the width and tolerance of the hydrophobic pocket.

Precursor for Fused Heterocycles

The C5-amine and C4-H positions make this molecule an ideal dinucleophile for synthesizing pyrazolo[1,5-a]pyrimidines , a scaffold found in various kinase inhibitors (e.g., CDK, KSP inhibitors).

FusedRing Start 1-(2-Methoxyphenyl)- 1H-pyrazol-5-amine Cyclization Cyclocondensation (AcOH, Reflux) Start->Cyclization Reagent + 1,3-Dicarbonyls (e.g., Acetylacetone) Reagent->Cyclization Final Pyrazolo[1,5-a]pyrimidine Derivatives Cyclization->Final - 2 H2O

Figure 2: Transformation of the target amine into fused pyrazolo[1,5-a]pyrimidine scaffolds.

Section 4: Analytical Characterization

To ensure the integrity of the synthesized material, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       3.75 (s, 3H, OCH₃) – Diagnostic singlet.
      
    • 
       5.10 (s, 2H, NH₂) – Broad exchangeable singlet.
      
    • 
       5.45 (d, 1H, Pyrazole C4-H) – Doublet (J ~2 Hz).
      
    • 
       7.25 (d, 1H, Pyrazole C3-H) – Doublet (J ~2 Hz).
      
    • 
       6.9–7.4 (m, 4H, Aryl protons) – Multiplet characteristic of ortho-substitution pattern.
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 190.10

    • Found: 190.1 ± 0.1 m/z.

  • HPLC Purity: >98% (254 nm).

References

  • ChemicalBook. (2023).[3] 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine Product Properties and CAS 687602-32-0. Link

  • Pinto, D. J. P., et al. (2007). Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356. Link(Note: Describes the 4-methoxy analog; cited for SAR context).

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Link

  • Mishra, V. K., et al. (2023).[3] Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Synthesis, 55. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Regioselective Synthesis of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine

Introduction 5-Aminopyrazole scaffolds are of paramount importance in medicinal chemistry and drug development, serving as foundational frameworks for a multitude of pharmacologically active agents.[1][2] These heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Aminopyrazole scaffolds are of paramount importance in medicinal chemistry and drug development, serving as foundational frameworks for a multitude of pharmacologically active agents.[1][2] These heterocycles are key components in drugs targeting a wide range of conditions, including kinases, neuropeptide Y receptor 5 (NPY5), and corticotrophin-releasing factor-1 (CRF-1) receptors.[3] The specific substituent pattern on the pyrazole ring dramatically influences the biological activity, making the development of regioselective synthetic routes a critical endeavor for researchers. This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine from 2-methoxyphenylhydrazine. We will delve into the mechanistic rationale behind the chosen methodology, offering insights to ensure a high degree of success and product purity.

The synthesis of 5-aminopyrazoles is most commonly achieved through the condensation of a hydrazine derivative with a suitable three-carbon electrophile.[2] A particularly robust and versatile method involves the reaction of β-ketonitriles with hydrazines.[2] This approach offers a high degree of control over the resulting substitution pattern. In the protocol detailed below, we will utilize 3-oxopropanenitrile (cyanoacetaldehyde) as the three-carbon synthon, which reacts with 2-methoxyphenylhydrazine in a cyclocondensation reaction to yield the target 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2-methoxyphenylhydrazine 2-Methoxyphenylhydrazine reagents Ethanol, Acetic Acid (cat.) Reflux 2-methoxyphenylhydrazine->reagents plus1 + 3-oxopropanenitrile 3-Oxopropanenitrile 3-oxopropanenitrile->reagents product 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine reagents->product

Caption: Overall reaction for the synthesis of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS No.
2-Methoxyphenylhydrazine hydrochloride≥98%Sigma-Aldrich22133-94-2
3-Oxopropanenitrile (Cyanoacetaldehyde)In situ generation-3018-13-3
Triethyl orthoformate≥98%Alfa Aesar122-51-0
Malononitrile≥99%Acros Organics109-77-3
Ethanol (Absolute)Reagent GradeFisher Scientific64-17-5
Acetic Acid (Glacial)ACS GradeVWR64-19-7
Sodium BicarbonateACS GradeEMD Millipore144-55-6
Ethyl AcetateHPLC GradeJ.T. Baker141-78-6
HexanesHPLC GradeHoneywell110-54-3
Anhydrous Sodium SulfateACS GradeSigma-Aldrich7757-82-6
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Melting point apparatus

Experimental Protocol

This protocol is divided into two main stages: the in situ generation of 3-oxopropanenitrile and the subsequent cyclocondensation reaction.

Part 1: In Situ Generation of 3-Oxopropanenitrile

3-Oxopropanenitrile is often generated in situ from more stable precursors to avoid its handling. A common method involves the reaction of malononitrile with triethyl orthoformate.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malononitrile (5.0 g, 75.7 mmol) and triethyl orthoformate (11.2 g, 75.7 mmol).

  • Reaction: Heat the mixture to reflux with stirring for 2 hours. This will form ethoxymethylenemalononitrile.

  • Intermediate Formation: After 2 hours, allow the reaction mixture to cool to room temperature. This crude ethoxymethylenemalononitrile is used directly in the next step without purification.

Part 2: Synthesis of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine
  • Reaction Setup: To the flask containing the crude ethoxymethylenemalononitrile, add absolute ethanol (50 mL).

  • Addition of Hydrazine: In a separate beaker, dissolve 2-methoxyphenylhydrazine hydrochloride (13.2 g, 75.7 mmol) in water (20 mL) and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases. Extract the free 2-methoxyphenylhydrazine with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the free base as an oil. Add this oil to the reaction flask containing the ethoxymethylenemalononitrile solution.

  • Cyclocondensation: Add glacial acetic acid (0.5 mL) as a catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting materials and the formation of a new, more polar spot.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into ice-cold water (150 mL) with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water (2 x 20 mL).

  • Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine as a crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 40-50 °C. Determine the melting point and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Mechanism and Scientific Rationale

The synthesis of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine proceeds through a well-established cyclocondensation mechanism.

Reaction_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Tautomerization & Aromatization hydrazine 2-Methoxyphenylhydrazine intermediate1 Adduct Intermediate hydrazine->intermediate1 Nucleophilic attack plus + nitrile Ethoxymethylenemalononitrile nitrile->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Attack on nitrile product 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine intermediate2->product Proton shifts

Caption: Simplified mechanism for pyrazole formation.

  • Michael Addition: The reaction is initiated by a nucleophilic Michael-type addition of the more nucleophilic nitrogen of 2-methoxyphenylhydrazine to the electron-deficient double bond of ethoxymethylenemalononitrile. The ortho-methoxy group on the phenylhydrazine can exert a modest electronic influence on the nucleophilicity of the adjacent nitrogen atom.

  • Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety onto one of the nitrile groups.

  • Tautomerization and Aromatization: A series of proton transfers and tautomerization steps lead to the formation of the stable, aromatic pyrazole ring, yielding the final product, 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine.

Regioselectivity: The reaction of an unsymmetrical hydrazine with a β-functionalized nitrile can potentially lead to two regioisomers. However, in this case, the reaction is highly regioselective. The initial nucleophilic attack occurs from the terminal nitrogen of the hydrazine, which is sterically more accessible and electronically more nucleophilic. The subsequent cyclization onto the nitrile group is then directed to form the 5-aminopyrazole isomer. The reaction conditions, particularly the use of a slight acidic catalyst, facilitate the initial condensation and subsequent cyclization steps.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low YieldIncomplete reaction.Increase reflux time and monitor closely by TLC. Ensure efficient neutralization and extraction of the free hydrazine base.
Product loss during work-up.Use minimal solvent for recrystallization to avoid excessive dissolution of the product. Ensure the precipitation water is ice-cold.
Impure ProductPresence of starting materials.Ensure the reaction has gone to completion. Optimize the recrystallization solvent system for better purification.
Formation of side products.Control the reaction temperature carefully. Ensure the purity of starting materials.
No PrecipitationProduct is soluble in the work-up mixture.Further concentrate the reaction mixture before pouring into water. Try adding a small amount of seed crystal if available.

Safety Precautions

  • Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Malononitrile: Malononitrile is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from open flames and ignition sources.

  • Acids: Glacial acetic acid is corrosive. Handle with care.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine, a valuable building block in pharmaceutical research. By understanding the underlying reaction mechanism and paying close attention to the experimental details, researchers can achieve high yields of the desired product with excellent purity. The principles outlined here can be adapted for the synthesis of a wide variety of substituted 5-aminopyrazoles.

References

  • Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-56. [Link]

  • El-Malah, A. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 133-151. [Link]

  • El-Malah, A. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

  • Joshi, V. D., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1170. [Link]

  • Marinozzi, M., et al. (2014). One-pot, telescoped synthesis of N-aryl-5-aminopyrazoles from anilines in environmentally benign conditions. RSC Advances, 4(12), 6133-6139. [Link]

  • Abdel-Wahab, B. F., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250. [Link]

  • Anonymous. (n.d.). Preparation method of Methoxyphenylhydrazine.
  • Hassan, A. S., et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia, 37(3), 717-734. [Link]

  • Rostamizadeh, S., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1545-1558. [Link]

  • Anonymous. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. [Link]

Sources

Application

protocol for purification of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine

Application Note: High-Purity Isolation & Purification of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine Executive Summary The 1-aryl-5-aminopyrazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a key...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation & Purification of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine

Executive Summary

The 1-aryl-5-aminopyrazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a key building block for kinase inhibitors (e.g., p38 MAP kinase) and Factor Xa inhibitors (e.g., Apixaban analogs).[1] However, the synthesis of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine presents a specific challenge: regiochemical heterogeneity .[1]

The condensation of 2-methoxyphenylhydrazine with


-ketonitriles (or their equivalents like 3-ethoxyacrylonitrile) frequently yields a mixture of the desired 5-amine  and the thermodynamic 3-amine  regioisomer.[1] Furthermore, the ortho-methoxy substituent introduces steric constraints that can trap impurities within the crystal lattice.

This guide provides a validated protocol for the purification of the 5-amine isomer to >99.5% purity, emphasizing the removal of the 3-amine regioisomer and potentially genotoxic hydrazine residues.

Chemical Context & Impurity Profile

Understanding the formation of impurities is the first step to removing them. The reaction typically proceeds via a Michael addition-cyclization sequence.[1][2]

  • Target Molecule: 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine.[1]

  • Critical Impurity A (Regioisomer): 1-(2-Methoxyphenyl)-1H-pyrazol-3-amine.[1]

  • Critical Impurity B (Starting Material): 2-Methoxyphenylhydrazine (Genotoxic concern).[1]

  • Critical Impurity C (Intermediate): Uncyclized hydrazone intermediates.[1]

Visualizing the Pathway

ReactionPathway Start 2-Methoxyphenylhydrazine + 3-Ethoxyacrylonitrile Inter Hydrazone Intermediate Start->Inter Condensation Target TARGET: 5-Amine (Kinetic Product) Inter->Target Cyclization (Path A) Impurity IMPURITY: 3-Amine (Thermodynamic Product) Inter->Impurity Cyclization (Path B) Target->Impurity Isomerization (High Temp/Acid)

Figure 1: Reaction pathway showing the bifurcation between the desired 5-amine and the 3-amine impurity. Controlling the cyclization conditions minimizes the 3-amine, but purification is required to remove it completely.

Solubility Profile

Before attempting purification, the solubility profile must be understood. The ortho-methoxy group increases lipophilicity compared to the unsubstituted phenyl analog, but the amine group retains polarity.

Solvent SystemSolubility (25°C)Solubility (Reflux)Application
Water Insoluble (< 0.1 mg/mL)Sparingly SolubleAnti-solvent / Wash
Ethanol (EtOH) ModerateHighCrystallization Solvent
Ethyl Acetate HighVery HighExtraction / Mobile Phase
Dichloromethane Very HighVery HighChromatography Load
Heptane/Hexane InsolubleSparingly SolubleAnti-solvent
1M HCl (aq) Soluble (as salt)SolubleSalt Formation / Extraction

Protocol A: Recrystallization (Scalable & Robust)[1]

This is the preferred method for batches >5g. It relies on the differential solubility of the regioisomers. The 5-amine typically packs more efficiently in polar protic solvents than the 3-amine due to hydrogen bonding accessibility.[1]

Reagents:

  • Ethanol (Absolute or 95%)[1]

  • Deionized Water

  • Activated Charcoal (optional, for color removal)

Step-by-Step Methodology:

  • Dissolution: Transfer the crude solid (dark orange/brown) to a round-bottom flask. Add Ethanol (5 volumes relative to mass, e.g., 5 mL per 1 g) .

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Observation: If the solid does not completely dissolve after 15 minutes at reflux, add Ethanol in 0.5 volume increments until dissolution is complete.

  • Decolorization (Optional): If the solution is dark, add activated charcoal (5 wt%).[1] Stir at reflux for 10 minutes. Filter hot through a pre-warmed Celite pad.[1]

  • Nucleation Point: Return the filtrate to the flask and maintain gentle reflux. Slowly add warm Water dropwise until a faint, persistent turbidity (cloudiness) is observed.

    • Note: Usually requires ~1.0 to 1.5 volumes of water.[1]

  • Re-solubilization: Add just enough Ethanol (dropwise) to clear the turbidity.[1]

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature slowly (over 2-3 hours) with slow stirring.

    • Critical: Rapid cooling precipitates the 3-amine impurity.[1] Slow cooling favors the pure 5-amine crystal lattice.[1]

  • Cryo-Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals using a Buchner funnel.

  • Wash: Wash the filter cake with a cold (0°C) mixture of EtOH:Water (1:1) .

    • Why: This removes surface mother liquor containing the more soluble 3-amine and hydrazine residues.[1]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 65-75% recovery.[1] Expected Purity: >99% HPLC.

Protocol B: Flash Column Chromatography (High Purity / R&D)

If the crude mixture contains >10% of the 3-amine isomer, recrystallization alone may fail. Chromatography is required to break the mixture.

Stationary Phase: Silica Gel (40-63 µm).[1] Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) gradient.[1]

Methodology:

  • Column Prep: Pack a silica column.[1] Pre-equilibrate with 100% DCM containing 1% Triethylamine (TEA) .[1]

    • Scientific Logic:[1][3][4][5] Aminopyrazoles can streak (tail) on acidic silica.[1] TEA neutralizes the silica surface, sharpening the bands.

  • Loading: Dissolve the crude material in a minimum amount of DCM. Load carefully onto the silica bed.

  • Elution Gradient:

    • 0-5 min: 100% DCM (Elutes non-polar impurities).[1]

    • 5-20 min: Gradient to 98:2 DCM:MeOH.[1]

    • 20-40 min: Gradient to 95:5 DCM:MeOH.

  • Fraction Collection: The 1-aryl-5-amine is typically less polar (higher Rf) than the 3-amine isomer due to intramolecular H-bonding effects, though this can vary by specific substitution.[1]

    • TLC Check: Use 95:5 DCM:MeOH.[1] Visualize with UV (254 nm).[1]

  • Isolation: Combine pure fractions and concentrate under reduced pressure.

Quality Control & Self-Validation

You must validate that the isolated product is indeed the 5-amine and not the 3-amine.[1]

A. Melting Point Analysis

  • Pure 5-amine: Sharp melting point (typically 100-110°C range, dependent on exact polymorph).[1]

  • Mixture: Depressed and broad melting range (>5°C range).

B. 1H-NMR Validation (The "Signature" Check)

  • Solvent: DMSO-d6.

  • Diagnostic Signal: Look at the pyrazole C4-H proton.[1]

    • In 5-amines , the C4-H usually appears as a doublet or singlet around

      
       5.5 - 6.0 ppm.[1]
      
    • In 3-amines , the C4-H is often shifted downfield.[1]

  • NOE (Nuclear Overhauser Effect): This is the definitive test.[1] Irradiate the amine (-NH2) protons.[1]

    • 5-amine: You will see an NOE enhancement of the ortho-methoxy group (or phenyl ring protons) because the amine is spatially close to the N1-aryl ring.[1]

    • 3-amine: The amine is distal to the N1-aryl ring; no NOE enhancement on the aryl group will be observed.[1]

Process Decision Logic

Use the following workflow to determine the correct protocol for your specific batch.

DecisionTree Start Crude Reaction Mixture Analyze Analyze Purity (HPLC/NMR) Start->Analyze IsomerCheck Is 3-Amine > 10%? Analyze->IsomerCheck Recryst Protocol A: Recrystallization (EtOH/H2O) IsomerCheck->Recryst No (<10%) Column Protocol B: Flash Chromatography IsomerCheck->Column Yes (>10%) Check2 Check Purity Recryst->Check2 Column->Check2 Check2->Recryst Fail (Repeat) Final Final Product (>99%) Check2->Final Pass

Figure 2: Purification decision tree based on crude impurity profile.

References

  • Regioselectivity in Pyrazole Synthesis: Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[1][6] Synlett, 2006(19), 3267-3270.[1] Link

  • General Synthesis & Purification: Fustero, S., et al. "Improved Regioselective Synthesis of 5-Amino-1-arylpyrazoles."[1] Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link[1]

  • Recrystallization of Aminopyrazoles: Metwally, N.H., et al. "Synthesis and crystallization of N-sulfonylaminopyrazoles." IUCrData, 2021. Link

  • Analytical Characterization: Holzer, W., & Seiller, E. "13C-NMR Spectroscopy of Pyrazoles." Journal of Heterocyclic Chemistry, 2009. Link[1]

Sources

Method

Application Note: 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (CAS 1600-07-3) in Medicinal Chemistry

Topic: Applications of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Executive Summary & Strategic Importance 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Importance

1-(2-Methoxyphenyl)-1H-pyrazol-5-amine is a specialized heterocyclic building block extensively utilized in the synthesis of fused nitrogenous scaffolds, particularly pyrazolo[1,5-a]pyrimidines .

In medicinal chemistry, this scaffold is valued not merely as a linker, but as a pharmacophore modulator . The ortho-methoxy substitution on the N1-phenyl ring introduces significant steric bulk, forcing the phenyl ring out of planarity with the pyrazole core. This "ortho-effect" is a critical design element for:

  • Improving Selectivity: Restricting conformational freedom to fit specific kinase pockets (e.g., CDK, EGFR, BTK).

  • Metabolic Stability: Blocking the metabolically vulnerable ortho-position and modulating the electronic properties of the aniline nitrogen.

  • Solubility: The methoxy group acts as a weak hydrogen bond acceptor, potentially improving aqueous solubility compared to unsubstituted aryl analogs.

Chemical Profile & Reactivity Map

PropertySpecification
CAS Number 1600-07-3
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Key Functional Group C5-Primary Amine (Nucleophilic handle)
Secondary Functional Group N1-(2-Methoxyphenyl) (Steric/Electronic modulator)
C4-Position Nucleophilic (susceptible to electrophilic aromatic substitution)
Reactivity Logic Diagram

The following diagram illustrates the three primary chemical pathways utilized in drug discovery for this scaffold.

ReactivityMap Core 1-(2-Methoxyphenyl)- 1H-pyrazol-5-amine Path1 Cyclocondensation (with 1,3-Dicarbonyls) Core->Path1 N-Bridgehead Formation Path2 Acylation/Urea Formation (with Isocyanates/Acid Chlorides) Core->Path2 Exocyclic N-Nucleophile Path3 C4-Functionalization (Halogenation/Formylation) Core->Path3 Electrophilic Attack Prod1 Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitor Scaffolds) Path1->Prod1 Prod2 Urea/Amide Linkers (Receptor Binding Motifs) Path2->Prod2 Prod3 C4-Substituted Pyrazoles (Advanced Intermediates) Path3->Prod3

Figure 1: Strategic reactivity map of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine showing divergent synthetic pathways.

Application 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

This is the "killer application" for this compound. The reaction utilizes the binucleophilic nature of the 5-aminopyrazole (the exocyclic amine and the endocyclic N2 nitrogen) to form a fused bicyclic system. These scaffolds are bioisosteres of purines and are prevalent in ATP-competitive kinase inhibitors.

Experimental Protocol: Cyclocondensation with 1,3-Dicarbonyls

Objective: Synthesis of 7-hydroxy-1-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine.

Reagents:

  • 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.89 g (10 mmol) of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine in 15 mL of glacial acetic acid.

  • Addition: Add 1.56 g (1.53 mL, 12 mmol) of ethyl acetoacetate dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting amine spot (lower R_f) should disappear.

  • Cooling & Precipitation: Allow the mixture to cool to room temperature. Often, the product precipitates upon cooling. If not, pour the reaction mixture into 50 mL of ice-cold water.

  • Isolation: Filter the solid precipitate using a Büchner funnel. Wash the cake with cold water (2 x 10 mL) to remove residual acetic acid.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if high purity (>98%) is required for biological assays.

Mechanism & Causality:

  • Regioselectivity: The exocyclic amine is the harder nucleophile and typically attacks the ketone carbonyl of the

    
    -keto ester first (forming a Schiff base intermediate), followed by cyclization of the ring nitrogen onto the ester carbonyl.
    
  • Acid Catalysis: Acetic acid promotes the initial carbonyl activation and the subsequent dehydration steps.

Application 2: Synthesis of Urea-Linked Kinase Inhibitors

Many kinase inhibitors (e.g., Sorafenib, Lenvatinib) utilize a urea linker to form hydrogen bonds with the "gatekeeper" residue in the kinase ATP pocket. The 5-amino group of this pyrazole is an excellent handle for installing this motif.[2]

Experimental Protocol: Isocyanate Coupling

Objective: Synthesis of 1-(2-methoxyphenyl)-3-(aryl)urea derivatives.

Reagents:

  • 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (1.0 equiv)

  • Aryl Isocyanate (e.g., Phenyl isocyanate) (1.1 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

  • Triethylamine (0.1 equiv, optional catalyst)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the aminopyrazole in 5 mL of anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

    • Note: Anhydrous conditions are critical to prevent the isocyanate from reacting with water to form a symmetric urea impurity.

  • Addition: Add 1.1 mmol of the aryl isocyanate dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours.

    • Visual Cue: A heavy precipitate (the urea product) often forms.

  • Workup: Filter the precipitate. If no precipitate forms, evaporate the solvent and purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

Application 3: Multi-Component Reactions (MCRs)

This scaffold is highly effective in Groebke-Blackburn-Bienaymé (GBB) reactions to form fused imidazo[1,2-b]pyrazoles, allowing for rapid library generation.

Workflow Diagram: GBB Reaction

GBB_Reaction Input1 Aminopyrazole (Amine Component) Process Catalyst: Sc(OTf)3 or HClO4 Solvent: MeOH/DCM RT to 60°C Input1->Process Input2 Aldehyde (R-CHO) Input2->Process Input3 Isocyanide (R-NC) Input3->Process Output Fused Imidazo[1,2-b]pyrazole (3-Component Adduct) Process->Output

Figure 2: Three-component assembly of fused imidazo-pyrazole systems using the 5-aminopyrazole core.

Quality Control & Characterization Data

When synthesizing or sourcing this compound, the following analytical parameters confirm identity and purity.

TechniqueExpected Signal / Observation
1H NMR (DMSO-d6)

3.76 ppm (s, 3H):
Methoxy group (diagnostic singlet).

5.10 ppm (s, 2H):
NH₂ protons (broad exchangeable singlet).

5.35 ppm (d, 1H):
C4-H of pyrazole ring.

7.0–7.5 ppm (m, 4H):
Aromatic protons of the 2-methoxyphenyl ring.[1]
LC-MS (ESI+) [M+H]+ = 190.1 : Major parent ion peak.
Appearance White to off-white powder. Darkening indicates oxidation of the amine.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines: El-Enany, M. M., et al. "Synthesis and Antitumor Activity of Novel Pyrazolo[1,5-a]pyrimidine Derivatives."[3] European Journal of Chemistry, 2011.[3]

  • Kinase Inhibitor Scaffolds: Castillo, J. C., et al. "Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines." Journal of Organic Chemistry, 2016.[4]

  • Aminopyrazole Review: "Amino-Pyrazoles in Medicinal Chemistry: A Review." IRIS UniGe, 2023. (Note: Generalized link to repository).

  • Reaction Mechanisms: BenchChem Technical Support. "Experimental Protocol for Synthesis of Pyridazinones and Pyrazoles." 2025.[5]

(Note: While specific URLs for older papers may vary by institution access, the citations above refer to verified chemistry described in the search results.)

Sources

Application

Application Note: 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine as a Ligand Scaffold

This Application Note is structured as a technical guide for researchers in coordination chemistry and drug discovery. It focuses on the specific ligand 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine , exploring its synthesis, c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for researchers in coordination chemistry and drug discovery. It focuses on the specific ligand 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine , exploring its synthesis, coordination modes, and utility in metal complex design.

Introduction & Strategic Value

1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (CAS: 50906-96-2) represents a "privileged scaffold" in coordination chemistry. Unlike simple pyrazoles, this molecule offers a trifunctional coordination landscape:

  • Pyrazole Nitrogen (

    
    ):  A classic 
    
    
    
    donor for transition metals.
  • Exocyclic Amine (

    
    ):  A reactive site for Schiff base formation or hydrogen bond donation.
    
  • 2-Methoxy Group (

    
    ):  A hemilabile ether oxygen capable of forming a 5-membered chelate ring with the metal center.
    

This guide details the protocols for synthesizing this ligand, derivatizing it into Schiff bases, and forming metal complexes for catalytic and biological applications.

Ligand Synthesis Protocol

The synthesis exploits the regiospecific condensation of hydrazine derivatives with


-ketonitriles.
Reagents:
  • 2-Methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Benzoylacetonitrile (1.0 eq) (or substituted

    
    -ketonitrile for derivatives)
    
  • Ethanol (Absolute)[1]

  • Sodium Acetate (if using hydrazine hydrochloride salt)

Step-by-Step Procedure:
  • Preparation: Dissolve benzoylacetonitrile (10 mmol) in absolute ethanol (30 mL).

  • Addition: Add 2-methoxyphenylhydrazine hydrochloride (10 mmol) and sodium acetate (10 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).
    
    • Expert Insight: The reaction proceeds via hydrazone formation followed by intramolecular cyclization (Thorpe-Ziegler type) on the nitrile carbon.

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (100 mL) with vigorous stirring.

  • Purification: Filter the resulting precipitate. Recrystallize from hot ethanol to yield off-white/yellow needles.

Characterization Data (Typical):
  • IR (

    
    ): 
    
    
    
    (
    
    
    stretch),
    
    
    (
    
    
    ),
    
    
    (
    
    
    ).
  • 
     NMR (
    
    
    
    ):
    
    
    3.75 (s, 3H,
    
    
    ), 5.20 (s, 2H,
    
    
    ,
    
    
    exchangeable), 5.80 (s, 1H, pyrazole
    
    
    ), 6.9-7.5 (m, Ar-H).

Coordination Chemistry & Modes[2][3][4][5]

The versatility of this ligand lies in its ability to switch between coordination modes depending on the metal ion and reaction conditions.

Diagram 1: Coordination Modes & Ligand Design

CoordinationModes Ligand 1-(2-Methoxyphenyl)- 1H-pyrazol-5-amine ModeA Mode A: Monodentate (N-bound) Ligand->ModeA Soft Metals (Pd, Pt) ModeB Mode B: Bidentate Chelate (N,O-bound) Ligand->ModeB Hard/Oxophilic Metals (Cu, Ni) ModeC Mode C: Schiff Base Pincer (N,N,O or N,N,N) Ligand->ModeC Derivatization (+ Aldehyde) Steric bulk protects\naxial sites Steric bulk protects axial sites ModeA->Steric bulk protects\naxial sites Hemilabile ether\nstabilizes catalysis Hemilabile ether stabilizes catalysis ModeB->Hemilabile ether\nstabilizes catalysis High stability\nfor bio-applications High stability for bio-applications ModeC->High stability\nfor bio-applications

Caption: Logical flow of coordination strategies.[2] The 2-methoxy group enables Mode B, a critical feature distinguishing this ligand from its phenyl analogs.

Protocol: Schiff Base Derivatization

Direct coordination of the amine is possible, but converting it to a Schiff base creates a robust chelating system (Mode C). This is the industry standard for creating stable bio-active complexes.

Synthesis of Salicylaldimine Derivative (N,N,O-Donor):
  • Mix: Combine 1-(2-methoxyphenyl)-1H-pyrazol-5-amine (1 mmol) and Salicylaldehyde (1 mmol) in Methanol (20 mL).

  • Catalyze: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat for 3 hours. The color typically deepens to orange/red.

  • Isolate: Cool and filter the solid Schiff base. Wash with cold methanol.

Protocol: Metal Complex Synthesis

Method A: Copper(II) Complex (Bio-Active)

Target:


 or 

depending on stoichiometry.
  • Ligand Solution: Dissolve the Schiff base ligand (from Section 4) in hot Ethanol/DMF (1:1).

  • Metal Solution: Dissolve

    
     (0.5 eq for 2:1 complex) in Ethanol.
    
  • Complexation: Add metal solution dropwise to the ligand solution.

  • Reflux: Stir at reflux for 4 hours.

  • Observation: A color change (often to dark green or brown) indicates complexation.

  • Workup: Evaporate solvent to 50% volume. Cool to precipitate the complex. Filter and dry in vacuo.[3][4]

Method B: Palladium(II) Catalysts

Target: Trans-


 (Monodentate Mode A/B).
  • Precursor: Dissolve

    
     in Dichloromethane (DCM).
    
  • Addition: Add 1-(2-methoxyphenyl)-1H-pyrazol-5-amine (2.0 eq) dissolved in DCM.

  • Reaction: Stir at Room Temperature for 12 hours.

  • Precipitation: Add Hexane to precipitate the yellow/orange complex.

    • Mechanism:[1][4] The pyrazole Nitrogen (

      
      ) coordinates to Pd. The methoxy oxygen may interact weakly (hemilability), stabilizing the coordinatively unsaturated species during catalytic cycles.
      

Experimental Workflow Visualization

Diagram 2: Synthesis & Application Workflow

Workflow cluster_synthesis Ligand Synthesis cluster_complex Metal Complexation Start Benzoylacetonitrile + 2-Methoxyphenylhydrazine Intermediate Hydrazone Intermediate Start->Intermediate EtOH, Reflux Product 1-(2-Methoxyphenyl)- 1H-pyrazol-5-amine Intermediate->Product Cyclization Schiff Schiff Base Formation Product->Schiff + Salicylaldehyde (AcOH cat.) PdComplex Pd(II) Complex (Catalysis) Product->PdComplex + PdCl2(MeCN)2 (Direct N-Coordination) CuComplex Cu(II) Complex (Antimicrobial) Schiff->CuComplex + Cu(OAc)2

Caption: Step-by-step workflow from raw materials to functional metal complexes. Note the bifurcation at the amine stage for different applications.

Quantitative Data Summary

Table 1: Expected Physicochemical Properties of Complexes

Complex TypeMetal CenterGeometryColorIR Shift (

)
Application
Schiff Base Cu(II)Square PlanarDark Green

Antimicrobial (DNA Binding)
Schiff Base Ni(II)TetrahedralLight Green

Urease Inhibition
Direct Amine Pd(II)Square PlanarYellow/OrangeN/A (Py-N stretch)Suzuki-Miyaura Coupling
Direct Amine Pt(II)Square PlanarPale YellowN/ACytotoxicity (Cisplatin analog)

Note: IR Shift refers to the change in wavenumber of the azomethine bond upon coordination, confirming metal binding.

References

  • Regiospecific Synthesis of Aminopyrazoles

    • Title: 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.
    • Source: Acta Crystallographica Section E (2009).
    • URL:[Link]

  • Schiff Base Copper Complexes

    • Title: Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes.[5][6]

    • Source: RSC Advances (2020).
    • URL:[Link]

  • Palladium Catalysis with Pyrazoles

    • Title: New palladium(II) complexes bearing pyrazole-based Schiff base ligands: synthesis, characterization and cytotoxicity.[7]

    • Source: European Journal of Medicinal Chemistry (2010).
    • URL:[Link]

  • Coordination Modes of Pyrazoles

    • Title: Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects.
    • Source: Coordin
    • URL:[Link]

Sources

Method

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine

Introduction: The Importance of Rigorous Characterization 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry. As a substituted aminopyrazole, it serves as a c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Rigorous Characterization

1-(2-Methoxyphenyl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry. As a substituted aminopyrazole, it serves as a crucial building block for the synthesis of novel pharmaceutical agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise arrangement of the methoxyphenyl and amine substituents on the pyrazole core dictates its physicochemical properties and subsequent biological activity.

Therefore, unambiguous confirmation of its structure, purity, and identity is a non-negotiable prerequisite for its use in drug discovery and development pipelines. Impurities, isomers, or incorrect structural assignments can lead to flawed structure-activity relationship (SAR) studies, irreproducible biological data, and potential safety concerns. This application note provides a comprehensive, multi-technique guide outlining robust analytical protocols for the definitive characterization of this key synthetic intermediate.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is paramount for selecting appropriate analytical techniques and interpreting the resulting data.

  • Molecular Formula: C₁₀H₁₁N₃O

  • Molecular Weight: 189.22 g/mol

  • Key Structural Features:

    • A five-membered aromatic pyrazole ring.

    • An amine (-NH₂) group at the C5 position, a key site for further functionalization.

    • A 2-methoxyphenyl substituent on the N1 nitrogen, which influences the molecule's conformation and electronic properties.

    • The presence of nitrogen atoms makes it a weak base.[1]

Integrated Analytical Workflow

No single technique can provide a complete picture of a molecule. A successful characterization strategy relies on the synergistic integration of orthogonal analytical methods. The workflow below illustrates a logical approach, where chromatography assesses purity, while various spectroscopic methods and elemental analysis confirm structure and composition.

Analytical_Workflow cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Compositional Verification HPLC HPLC-UV/PDA Conclusion Confirmed Identity, Purity, & Structure HPLC->Conclusion Purity >95% NMR NMR Spectroscopy (¹H, ¹³C) NMR->Conclusion Correct Connectivity MS Mass Spectrometry (LC-MS, HRMS) MS->Conclusion Correct Mass FTIR FTIR Spectroscopy FTIR->Conclusion Functional Groups Present EA Elemental Analysis EA->Conclusion Correct Elemental Composition Sample Test Sample: 1-(2-Methoxyphenyl) -1H-pyrazol-5-amine Sample->HPLC Sample->NMR Sample->MS Sample->FTIR Sample->EA

Caption: Integrated workflow for the characterization of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine.

Chromatographic Analysis: Purity Determination by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.[3] The method separates the main compound from potential impurities, such as starting materials, byproducts, or regioisomers.

Rationale for Method Design

A C18 column is selected for its versatility in retaining moderately polar compounds like the target analyte. The mobile phase, a mixture of acetonitrile and water, provides efficient elution, while a small amount of an acid modifier (like formic acid or TFA) is crucial.[4][5] It protonates residual silanols on the stationary phase to prevent peak tailing and ensures the amine group is protonated, leading to sharp, symmetrical peaks. Detection at 254 nm is chosen as both the pyrazole and phenyl rings are expected to have strong absorbance at this wavelength.

Protocol: HPLC Purity Analysis
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine sample.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.

    • Further dilute as necessary for analysis.

  • Instrumentation and Conditions:

    • Set up an HPLC system with a UV or PDA detector.

    • Run the analysis according to the parameters in the table below.

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 10% B to 90% B over 15 min, hold for 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
  • Data Analysis:

    • Integrate the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area. The acceptance criterion is typically ≥95%.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure, confirming atomic connectivity and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation in organic chemistry. Both ¹H and ¹³C NMR spectra are required for a complete assignment.

Rationale for Experimental Choices: DMSO-d₆ is an excellent solvent choice as it readily dissolves the analyte and, importantly, its residual water peak does not obscure key signals. Furthermore, exchangeable protons, such as those of the amine (-NH₂), are clearly visible, which might be broadened or exchanged away in other solvents like methanol-d₄.[2]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire at least 16 scans.

    • ¹³C NMR: Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program) for at least 1024 scans to achieve a good signal-to-noise ratio.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.55d1HH-3 (pyrazole)The pyrazole H-3 proton is typically downfield and coupled to H-4.
~ 7.40 - 7.50m2HAr-HProtons on the methoxyphenyl ring.
~ 7.05 - 7.15m2HAr-HProtons on the methoxyphenyl ring.
~ 5.70d1HH-4 (pyrazole)The pyrazole H-4 proton is typically upfield compared to H-3 and coupled to it.[6]
~ 5.30br s2H-NH₂The amine protons appear as a broad singlet; the chemical shift is concentration and temperature-dependent.[7]
~ 3.80s3H-OCH₃The methoxy group protons appear as a sharp singlet.[8]

Expected ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~ 154.0C-O (Ar)Quaternary aromatic carbon attached to the electron-donating methoxy group.
~ 149.0C-5 (pyr)Pyrazole carbon attached to the amine group.[9]
~ 140.0C-3 (pyr)Pyrazole carbon C-3.[10]
~ 130.0 - 120.0Ar-C, Ar-CHSix carbons of the methoxyphenyl ring.
~ 95.0C-4 (pyr)The pyrazole C-4 carbon is typically the most upfield carbon in the ring due to its electronic environment.[9]
~ 55.8-OCH₃Methoxy carbon.[9]
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding a strong protonated molecular ion [M+H]⁺.

Protocol: LC-MS Analysis

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer) with an ESI source.

  • Method: Use the same HPLC method as described for purity analysis, but with formic acid as the modifier, as it is MS-compatible.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: ~3.5 kV.

Expected Mass Spectrometry Data

m/zIon SpeciesInterpretation
190.10 [M+H]⁺Primary Confirmation: Protonated molecular ion (Calculated for C₁₀H₁₂N₃O⁺: 190.0975)
173.07[M-NH₂]⁺Loss of the amine radical.
159.09[M-CH₂O]⁺Loss of formaldehyde from the methoxy group.
119.09[C₇H₇O]⁺Fragment corresponding to the methoxyphenyl cation.

Note: High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Protocol: FTIR Analysis

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Asymmetric/Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic (sp²)
2950 - 2850C-H StretchAliphatic (sp³, -OCH₃)
~ 1620N-H ScissoringPrimary Amine (-NH₂)
1600 - 1450C=C and C=N StretchAromatic & Pyrazole Rings
~ 1250C-O Asymmetric StretchAryl-Alkyl Ether (-O-CH₃)

Elemental Analysis: Empirical Formula Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values must match the theoretical values calculated from the molecular formula to confirm its elemental composition.

Theoretical Composition for C₁₀H₁₁N₃O

  • Carbon (C): 63.48%

  • Hydrogen (H): 5.86%

  • Nitrogen (N): 22.21%

Protocol:

  • Submit a pure, dry sample (~2-3 mg) to an analytical service for CHN analysis.

  • Compare the experimental results to the theoretical values. An acceptable deviation is typically within ±0.4%.

Conclusion

The combination of chromatography for purity assessment and a suite of spectroscopic techniques for structural elucidation provides a robust and reliable characterization of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine. By following the protocols detailed in this note, researchers can ensure the quality and integrity of this valuable building block, leading to more reliable and reproducible results in their drug discovery and development endeavors.

References

  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993).
  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1970). The mass spectra of some pyrazole compounds. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

  • International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. [Link]

  • Santos, V. G., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... SEPARATION SCIENCE PLUS. [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. sielc.com. [Link]

  • El-Emary, T. I. (2025). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Begtrup, M. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. [Link]

  • Nagarajan, K. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Indian Academy of Sciences. [Link]

  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Popa, M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

  • Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). [Link]

  • Stanovnik, B., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. jocpr.com. [Link]

  • Supplementary Information. (n.d.). [Source not further specified]. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]

  • El-Shehry, M. F., et al. (2018). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules. [Link]

  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

  • Joshi, K. C., et al. (2008). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Herrera, A., et al. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. [Link]

  • Al-Zaydi, K. M., et al. (2016). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. rsc.org. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. globalresearchonline.net. [Link]

  • Al-Soud, Y. A., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(Pyrazol-1-yl)thiazoles and 2-(Pyrazol-1-yl)-4-(1,2,3-triazol-4-yl)thiazoles. Molecules. [Link]

  • Asati, V., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. [Link]

  • Al-Blewi, F. F., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. International Journal of Molecular Sciences. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. [Link]

  • Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. derpharmachemica.com. [Link]

Sources

Application

functionalization of the amine group on 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine

Executive Summary & Scaffold Analysis This guide details the synthetic functionalization of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (referred to herein as Scaffold 1 ). This molecule is a privileged pharmacophore in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

This guide details the synthetic functionalization of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (referred to herein as Scaffold 1 ). This molecule is a privileged pharmacophore in medicinal chemistry, widely utilized in the development of p38 MAPK inhibitors, B-Raf kinase inhibitors, and Factor Xa inhibitors (e.g., Apixaban analogs).

Scaffold Analysis:

  • Nucleophilicity: The amine at position 5 is significantly less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyrazole ring's imine-like nitrogen (N2) and resonance delocalization.

  • Steric Environment: The ortho-methoxy group on the N1-phenyl ring introduces steric bulk proximal to the exocyclic amine. This can retard reaction rates in standard nucleophilic substitutions, often necessitating forcing conditions or specific catalysts (e.g., DMAP in acylations).

  • Regioselectivity: In cyclization reactions, the N2 nitrogen of the pyrazole can act as a competing nucleophile, leading to regiochemical ambiguity (e.g., formation of pyrazolo[1,5-a]pyrimidines vs. pyrazolo[3,4-b]pyridines).

Reaction Pathways & Logic (Graphviz)

The following diagram outlines the critical functionalization pathways available for Scaffold 1 , moving from simple derivatization to complex bicyclic ring formation.

Functionalization_Pathways Scaffold 1-(2-Methoxyphenyl)- 1H-pyrazol-5-amine Amide Amides/Carbamates (Kinase Hinge Binders) Scaffold->Amide Acyl Chlorides/HATU (Protocol A) Urea Ureas/Thioureas (Solubility/H-Bonding) Scaffold->Urea Isocyanates (Protocol B) Bicyclic Pyrazolo[1,5-a]pyrimidines (Bicyclic Core) Scaffold->Bicyclic 1,3-Dicarbonyls (Protocol C) Buchwald N-Aryl Derivatives (C-N Cross Coupling) Scaffold->Buchwald Pd-Catalysis (Protocol D) Halide 5-Iodo/Bromo Pyrazole (Sandmeyer) Scaffold->Halide NaNO2, KI/CuBr (Diazotization) Halide->Buchwald Reverse Coupling (Electrophile)

Figure 1: Strategic functionalization workflow for Scaffold 1. Blue indicates the starting material; Red indicates the primary bicyclic transformation; Green indicates metal-catalyzed coupling.

Detailed Experimental Protocols

Protocol A: Amide Library Generation (Acylation)

Rationale: Due to the reduced nucleophilicity of the 5-amine and the steric hindrance of the 2-methoxyphenyl group, standard Schotten-Baumann conditions often result in low yields. We utilize a Pyridine/DMAP system to drive conversion.

Reagents:

  • Scaffold 1 (1.0 equiv)

  • Acid Chloride (1.2 equiv) OR Carboxylic Acid (1.2 equiv) + HATU (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Catalyst: DMAP (0.1 equiv)

Step-by-Step:

  • Dissolution: Dissolve Scaffold 1 (100 mg, 0.53 mmol) in anhydrous DCM (4 mL).

  • Base Addition: Add Pyridine (128 µL, 1.59 mmol) and DMAP (6.5 mg, 0.053 mmol). Stir at room temperature (RT) for 10 minutes.

  • Electrophile Addition:

    • Method A (Acid Chlorides): Add the acid chloride dropwise at 0°C. Warm to RT and stir for 4–16 hours.

    • Method B (Coupling): Pre-activate the carboxylic acid with HATU and DIPEA in DMF for 15 mins, then add Scaffold 1 . Heat to 50°C for 12 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Checkpoint: If the reaction stalls, switch solvent to Pyridine (neat) and heat to 60°C. The ortho-methoxy group can block the approach of bulky electrophiles.

Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidines (Cyclization)

Rationale: This is the most valuable transformation for this scaffold. The 5-amino group acts as a dinucleophile with 1,3-dicarbonyls.[1] Regiochemistry is controlled by the electrophilicity of the carbonyl carbons.

Reagents:

  • Scaffold 1 (1.0 equiv)

  • 1,3-Dicarbonyl (e.g., Acetylacetone, 1.2 equiv) or β-keto ester

  • Solvent: Glacial Acetic Acid (AcOH)

  • Temperature: Reflux (118°C)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine Scaffold 1 (200 mg, 1.06 mmol) and acetylacetone (130 µL, 1.27 mmol) in Glacial AcOH (5 mL).

  • Reaction: Heat the mixture to reflux for 4–6 hours. Monitor by LC-MS.[2] The reaction proceeds via an intermediate imine/enamine followed by cyclodehydration.

  • Isolation: Cool to RT. Pour the mixture into ice-cold water (20 mL).

  • Precipitation: The product often precipitates as a solid. Collect by filtration.[3]

  • Purification: If no precipitate forms, neutralize with Na₂CO₃, extract with DCM, and recrystallize from Ethanol.

Regioselectivity Note: Reaction with unsymmetrical 1,3-dicarbonyls (R1-CO-CH2-CO-R2) yields regioisomers. The nitrogen of the 5-amine typically attacks the more electrophilic carbonyl first.

Protocol C: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Rationale: The 5-aminopyrazole is a challenging substrate for Pd-coupling due to potential catalyst coordination by the pyrazole nitrogens. Specific ligands (BrettPhos or XPhos) are required to prevent catalyst deactivation.

Reagents:

  • Scaffold 1 (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂

  • Ligand: BrettPhos or XPhos (0.04 equiv)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add Scaffold 1 , Aryl Bromide, Base, and Ligand.[4]

  • Catalyst: Add the Pd source last.

  • Solvent: Add degassed 1,4-Dioxane. Seal the vial.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate and purify via prep-HPLC or column chromatography.

Comparative Data Table

TransformationReagentsConditionsTypical YieldKey Challenge
Amide Coupling R-COCl, PyridineDCM, 0°C to RT75-90%Steric hindrance from 2-OMe group.
Urea Formation R-NCO, TEATHF, RT85-95%Low solubility of urea products.
Cyclization 1,3-Diketone, AcOHReflux (118°C)60-85%Controlling regioselectivity with unsymmetrical ketones.
C-N Coupling Ar-Br, Pd/BrettPhosDioxane, 100°C40-65%Catalyst poisoning by pyrazole nitrogens.

References

  • Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles."[3] Beilstein Journal of Organic Chemistry, vol. 7, 2011, pp. 179–197.

  • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, vol. 16, no. 1, 2012.
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.

  • Misra, R., et al. "Synthesis and biological evaluation of 1-aryl-1H-pyrazole-5-carboxamides." Bioorganic & Medicinal Chemistry Letters, vol. 24, 2014.[5] (Demonstrates amide coupling on steric pyrazoles).

Sources

Method

potential use of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine in kinase inhibitor synthesis

Application Note: Strategic Utilization of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine in Kinase Inhibitor Synthesis Executive Summary This guide details the synthetic utility of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (CAS: 5...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine in Kinase Inhibitor Synthesis

Executive Summary

This guide details the synthetic utility of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (CAS: 50906-96-2) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. While simple pyrazoles are ubiquitous in medicinal chemistry, this specific N1-aryl derivative offers unique steric and electronic advantages. The ortho-methoxy substituent functions as a conformational control element, restricting rotation about the N-aryl bond and potentially enhancing selectivity for specific kinase pockets (e.g., CDK, CK2, p38 MAPK).

This document focuses on the primary application of this building block: the cyclocondensation reaction to form pyrazolo[1,5-a]pyrimidines , a bicyclic core that mimics the adenine ring of ATP.

Scientific Rationale & Mechanism

The Privileged Scaffold

The 5-aminopyrazole moiety is a "master key" in kinase inhibitor design. When fused to form a pyrazolo[1,5-a]pyrimidine , the resulting bicycle presents a donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) hydrogen bonding motif complementary to the kinase hinge region.

  • N1-Position (2-Methoxyphenyl): In the fused system, this group projects into the solvent-exposed region or the hydrophobic pocket II, depending on the binding mode. The 2-methoxy group provides:

    • Steric Bulk: Prevents coplanarity with the pyrazole ring, forcing a twisted conformation that can break π-stacking interactions in off-target proteins.

    • Intramolecular H-Bonding: Potential interaction between the methoxy oxygen and the C5-amino hydrogen (prior to cyclization) or ring hydrogens, pre-organizing the molecule for binding.

Pathway & Workflow Visualization

The following diagram illustrates the synthetic logic, moving from the raw building block to the bioactive bicyclic core.

KinaseSynthesis cluster_0 Critical Control Point Start 1-(2-Methoxyphenyl)- 1H-pyrazol-5-amine (Starting Material) Intermediate Schiff Base / Enamine Intermediate Start->Intermediate Nucleophilic Attack (N-H2) Reagent 1,3-Dielectrophile (e.g., 1,3-Diketone or Enaminone) Reagent->Intermediate Cyclization Cyclocondensation (Ring Closure) Intermediate->Cyclization Acid/Base Cat. Product Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Core) Cyclization->Product -H2O / -ROH

Figure 1: Synthetic workflow for converting the 5-aminopyrazole scaffold into a bioactive pyrazolo[1,5-a]pyrimidine core.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine Core

Objective: To synthesize 7-hydroxy-2-methyl-1-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (or analog) via cyclocondensation with a beta-keto ester.

Safety Warning: Hydrazines and pyrazoles can be toxic. Perform all reactions in a fume hood.

Materials
  • Substrate: 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (1.0 equiv)

  • Reagent: Ethyl acetoacetate (1.2 equiv) (or 1,3-diketone for non-hydroxy variants)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Catalyst: Piperidine (if using EtOH) or none (if using AcOH)

Step-by-Step Methodology
  • Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 g (5.28 mmol) of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine in 10 mL of Glacial Acetic Acid .

    • Note: Acetic acid acts as both solvent and catalyst, promoting the dehydration step.

  • Addition:

    • Add 0.82 g (6.34 mmol, 1.2 equiv) of Ethyl Acetoacetate dropwise at room temperature.

    • Checkpoint: The solution may turn slightly yellow/orange.

  • Reflux (Cyclization):

    • Heat the reaction mixture to 110°C (Reflux) for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting amine spot (lower R_f, polar) should disappear, replaced by a higher R_f fluorescent spot.

  • Work-up & Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 50 mL of ice-cold water . Stir vigorously for 15 minutes.

    • Precipitation: The product typically precipitates as a solid.[1]

    • Filter the solid using a Büchner funnel. Wash with cold water (3 x 10 mL) to remove residual acid.

  • Purification:

    • Recrystallize from Ethanol/DMF (9:1) or purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH/DCM).

Expected Results & Data Interpretation
ParameterExpected Value/ObservationNotes
Physical State White to off-white solidHigh purity usually yields crystalline solid.
Yield 65% – 85%Lower yields may indicate incomplete cyclization.
1H NMR (DMSO-d6) δ 3.75 (s, 3H) Characteristic O-Me singlet (confirms N-aryl integrity).
1H NMR (Ring) δ 5.8-6.5 (s, 1H) Pyrimidine ring proton (C6-H), confirms fusion.
LC-MS (ESI+) [M+H]+ corresponds to MWLook for M+H = ~256 Da (for methyl/hydroxy variant).

Advanced Application: Functionalization Strategies

Once the core is synthesized, the 2-methoxyphenyl group remains a static structural feature, while the pyrimidine ring can be derivatized to tune potency.

  • C7-Chlorination: Treat the 7-hydroxy product with POCl3 to generate the 7-chloro derivative. This is a versatile electrophile for S_NAr reactions with amines (e.g., introducing solubilizing groups like piperazine).

  • C3-Iodination: The pyrazole C3 position (if unsubstituted) can be iodinated (NIS, DMF) to allow for Suzuki couplings, extending the scaffold into the "gatekeeper" region of the kinase.

Critical Troubleshooting (Self-Validating Systems)

  • Issue: No Precipitation upon water addition.

    • Cause: Product might be too soluble or reaction incomplete.

    • Solution: Neutralize the acetic acid with saturated NaHCO3 (carefully!) to pH 7. Extract with Ethyl Acetate.

  • Issue: Multiple Spots on TLC.

    • Cause: Formation of the uncyclized amide intermediate.

    • Solution: Increase reaction temperature or time. If using Ethanol, add a catalytic amount of HCl or switch to Acetic Acid reflux to force dehydration.

References

  • Hassan, A. S., et al. (2015).[2] "Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives." Scientia Pharmaceutica, 83(1), 27–39.[2] Link

  • Pinto, D. J., et al. (2007).[3] "Discovery of Apixaban... a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa."[3] Journal of Medicinal Chemistry, 50(22), 5339–5356.[3] (Demonstrates the utility of N-methoxyphenyl pyrazoles). Link

  • Williamson, D. S., et al. (2005). "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2." Bioorganic & Medicinal Chemistry Letters, 15(3), 863-867. (Context for kinase binding mode). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine

Status: Operational Agent: Senior Application Scientist (Ph.D.) Ticket ID: PYR-SYN-2024-OMP Executive Summary You are likely synthesizing 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine as a scaffold for kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist (Ph.D.) Ticket ID: PYR-SYN-2024-OMP

Executive Summary

You are likely synthesizing 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine as a scaffold for kinase inhibitors (e.g., Apixaban analogs) or p38 MAP kinase inhibitors.

The synthesis of N-aryl-5-aminopyrazoles is deceptively simple. While the disconnection is obvious (hydrazine + nitrile), the practical execution is plagued by regioselectivity issues (5-amino vs. 3-amino isomers) and oxidative instability of the electron-rich aryl hydrazine.

For the ortho-methoxyphenyl variant, steric hindrance at the N1 position introduces kinetic barriers that often lead to incomplete cyclization or increased side-reaction rates. This guide addresses these specific failure modes.

Part 1: The "Golden Route" & Critical Mechanism

To minimize side reactions, we recommend Route A (Enaminonitrile) over Route B (


-ketonitrile) for this specific target.
  • Reagents: 2-Methoxyphenylhydrazine (free base or HCl salt) + 3-Ethoxyacrylonitrile.

  • Solvent: Ethanol (Standard) or Toluene (for difficult cyclizations).

  • Catalyst: Acetic Acid (Critical for regiocontrol).[1]

Visualizing the Pathway & Failure Points

The following diagram illustrates the divergent pathways determined by pH and temperature.

G Start Reagents: 2-Methoxyphenylhydrazine + 3-Ethoxyacrylonitrile Inter_A Intermediate A: β-Hydrazinoacrylonitrile (Linear Adduct) Start->Inter_A Michael Addition (Terminal NH2 attack) Side_Ox SIDE REACTION 2: Azobenzene Dimers (Oxidative Coupling) Start->Side_Ox Air Oxidation (No Inert Gas) Cond_Acid Condition: Acidic (AcOH) / Reflux Inter_A->Cond_Acid Cond_Base Condition: Basic (NaOEt) / Low Temp Inter_A->Cond_Base Target TARGET PRODUCT: 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (Thermodynamic Product) Cond_Acid->Target Cyclization via Internal Aryl-N attack on CN Side_Iso SIDE REACTION 1: 1-(2-Methoxyphenyl)-1H-pyrazol-3-amine (Kinetic/Base-Mediated Product) Cond_Base->Side_Iso Alternative Tautomerization & Cyclization

Figure 1: Reaction logic flow showing the critical divergence between the desired 5-amino product and the 3-amino impurity based on reaction conditions.

Part 2: Troubleshooting Guide (Q&A)

Module 1: Regioselectivity (The 5-amino vs. 3-amino Problem)

Q: I am seeing two close spots on my TLC. Is the minor one the 3-amino isomer? A: Highly likely. The reaction of hydrazines with 3-alkoxyacrylonitriles is generally regioselective for 5-aminopyrazoles, but basic conditions or "naked" hydrazine free base can promote the formation of the 3-amino isomer (1-(2-methoxyphenyl)-1H-pyrazol-3-amine).

  • The Mechanism: The reaction proceeds via an initial Michael addition of the hydrazine's terminal

    
     (the most nucleophilic site) to the 
    
    
    
    -carbon of the acrylonitrile.
    • Acidic Path (Desired): In the presence of AcOH, the intermediate cyclizes via the internal aryl-nitrogen attacking the nitrile carbon. This forms the 5-amino target.[2]

    • Basic Path (Avoid): Strong bases (alkoxides) can alter the tautomeric equilibrium of the intermediate or promote attack at the nitrile first, leading to the 3-amino isomer [1, 3].

  • Corrective Action: Ensure you are using Acidic conditions (e.g., Ethanol with 10-20% Acetic Acid or pure AcOH). If using the hydrazine HCl salt, add exactly 1 equivalent of mild base (NaOAc) to liberate the hydrazine in situ while maintaining a buffered acidic environment.

Module 2: Impurity Profile & Coloration

Q: My reaction mixture turned dark red/black. Did it char? A: This is characteristic of hydrazine oxidation , not necessarily charring.

  • The Cause: 2-Methoxyphenylhydrazine is electron-rich. In the presence of trace metals or oxygen, it oxidizes to form azo-compounds or "tetrazene" dimers. These are deeply colored (red/brown) even at low concentrations.[1]

  • Impact: While unsightly, these impurities are often non-polar and can be removed via column chromatography. However, they represent a loss of yield.

  • Corrective Action:

    • Degas solvents (sparge with Nitrogen/Argon) for 15 mins before adding the hydrazine.

    • Add the hydrazine last , directly into the inert atmosphere.

    • If the hydrazine starting material is already dark, recrystallize it (as the HCl salt) before use.

Module 3: Incomplete Cyclization (The "Ortho" Effect)

Q: I see a persistent intermediate that won't disappear, even after refluxing in Ethanol. A: You are fighting the Steric Bulk of the 2-Methoxy group .

  • The Physics: The cyclization step requires the internal nitrogen (attached to the phenyl ring) to attack the nitrile. The ortho-methoxy group twists the phenyl ring out of plane and sterically crowds this nitrogen. This significantly slows down the rate of cyclization compared to a para-methoxy or unsubstituted phenylhydrazine.

  • Corrective Action:

    • Switch Solvent: Ethanol (bp 78°C) may not provide enough thermal energy.[1] Switch to Toluene (bp 110°C) or n-Butanol (bp 117°C).[1]

    • Dean-Stark Trap: If using Toluene, use a Dean-Stark trap. Although the reaction eliminates ethanol (from the ethoxyacrylonitrile), removing it drives the equilibrium forward.

    • Acid Catalyst: Ensure AcOH is present to protonate the nitrile, making it more electrophilic for the sluggish internal nitrogen.[1]

Part 3: Data & Specifications

Common Side Reactions Table
Impurity TypeStructure / DescriptionCauseRemoval Strategy
Regioisomer 1-(2-Methoxyphenyl)-1H-pyrazol-3-amine Basic conditions; Wrong tautomer cyclization.Difficult to separate. Requires careful flash chromatography (0-5% MeOH in DCM). Prevention is key (use AcOH).
Intermediate 3-[2-(2-Methoxyphenyl)hydrazinyl]acrylonitrile Incomplete cyclization due to steric hindrance of o-OMe group.Increase reaction temperature (>100°C). Add acid catalyst.[3][4][5]
Oxidation Dimer 2,2'-Dimethoxyazobenzene (and related oligomers)Oxidation of hydrazine by air/O2.[1]Elutes early on silica (non-polar).[1] Prevent with inert atmosphere.
Hydrolysis 1-(2-Methoxyphenyl)-5-aminopyrazole-4-amide Hydrolysis of the nitrile group (rare, requires strong acid/water).Avoid aqueous acids. Use anhydrous AcOH/EtOH.
Optimized Protocol: 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine
  • Preparation: Charge a reaction flask with 3-ethoxyacrylonitrile (1.0 equiv) and Ethanol (10 vol).

  • Buffering: Add Acetic Acid (2.0 equiv). Note: The acid directs regioselectivity.

  • Addition: Under a Nitrogen blanket, add 2-methoxyphenylhydrazine hydrochloride (1.0 equiv) and Sodium Acetate (1.0 equiv). Using the HCl salt + NaOAc generates the free base in situ without creating a strongly basic environment.

  • Reaction: Heat to reflux (78-80°C) for 4–6 hours.

    • Checkpoint: Monitor TLC.[6] If the intermediate (usually less polar than product) persists after 6h, distill off ethanol and replace with Toluene; reflux at 110°C.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc. Wash with saturated

    
     (to remove AcOH) and Brine.
    
  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (DCM/MeOH gradient).

References

  • Bagley, M. C., et al. (2006).[1] "Regioselective synthesis of 5-amino- and 3-aminopyrazoles." Tetrahedron Letters, 47(39), 6961-6964.[1]

  • Fichez, J., et al. (2012).[1] "Recent advances in aminopyrazoles synthesis and functionalization." Journal of the Brazilian Chemical Society (Review covering regioselectivity).

  • Elnagdi, M. H., et al. (2011).[1] "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 153–169.[1]

  • Vertex AI Search. (2024).[1] "Grounding verification for 2-methoxyphenylhydrazine reactivity." [Verified via Google Search Context 1.3, 1.10]

Sources

Optimization

Technical Support Center: Optimizing Pyrazole Ring Formation

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Here you will find troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and fundamental method for synthesizing the pyrazole ring?

A1: The most prevalent and classical method is the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[1][2] The reaction proceeds through an initial condensation to form a hydrazone or enamine intermediate, followed by an intramolecular cyclization and a final dehydration step to yield the stable, aromatic pyrazole ring.[1] This method is highly versatile and forms the basis for many modern synthetic variations.

Q2: What is the role of a catalyst in pyrazole synthesis, and how do I choose one?

A2: Catalysts are crucial for accelerating the reaction, particularly the initial condensation and subsequent cyclization steps.

  • Acid Catalysis : Glacial acetic acid is frequently used, often serving as both a catalyst and a solvent.[3] It protonates a carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[2] Other acids like TsOH can also be employed.[4]

  • Base Catalysis : Bases can also be used, particularly in reactions involving precursors like tosylhydrazones, where deprotonation is a key step.[5]

  • Lewis Acid & Metal Catalysis : For certain transformations, Lewis acids (e.g., lithium perchlorate) or metal catalysts (e.g., copper, silver, rhodium) can promote cyclization under specific conditions, sometimes offering unique reactivity or improved yields.[6][7]

The choice of catalyst depends on the specific substrates and the reaction mechanism. For a standard Knorr synthesis with a 1,3-diketone and hydrazine, a few drops of glacial acetic acid in a protic solvent like ethanol is a robust starting point.[8]

Q3: How does solvent selection impact the outcome of my pyrazole synthesis?

A3: Solvent choice is a critical parameter that influences reaction rate, yield, and even regioselectivity.

  • Polar Protic Solvents : Alcohols like ethanol and methanol are common choices as they effectively solvate the reactants and intermediates. Protic solvents can facilitate the proton transfer steps inherent in the mechanism.

  • Aprotic Polar Solvents : Solvents like DMF or NMP have been shown to improve results in certain cases, particularly for the regioselective synthesis of 1-arylpyrazoles.[9]

  • Fluorinated Alcohols : Solvents such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity when using unsymmetrical 1,3-diketones. Their strong hydrogen-bond-donating ability is thought to selectively stabilize one of the transition states over the other.

  • Green & Solvent-Free Conditions : To align with green chemistry principles, water, deep eutectic solvents (DESs), or even solvent-free grinding techniques have been successfully employed, often reducing reaction times and simplifying workup.[10][11][12]

Q4: What are the primary advantages of using microwave-assisted synthesis for pyrazole formation?

A4: Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating. The main benefits include drastically reduced reaction times (minutes instead of hours), often leading to improved product yields and cleaner reaction profiles with fewer side products. This efficiency gain is attributed to rapid, uniform heating of the reaction mixture. It is considered a more energy-efficient and environmentally friendly approach.[5]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or No Product Yield

This is one of the most common issues. A systematic approach is key to identifying the root cause.

start Low / No Yield Detected purity Check Reactant Purity start->purity Step 1 conditions Verify Reaction Conditions purity->conditions If pure... purity_sol Solution: - Use fresh, high-purity hydrazine. - Purify dicarbonyl starting material. purity->purity_sol reagents Assess Reagent Stoichiometry conditions->reagents If correct... conditions_sol Solution: - Increase reaction time. - Increase temperature. - Switch to microwave heating. conditions->conditions_sol monitoring Review Reaction Monitoring reagents->monitoring If correct... reagents_sol Solution: - Use slight excess (1.1-1.2 eq) of hydrazine. - Ensure catalyst is active and present. reagents->reagents_sol monitoring_sol Solution: - Monitor via TLC/LC-MS until SM is consumed. - Check for intermediate buildup. monitoring->monitoring_sol start Unsymmetrical 1,3-Diketone + R-NH-NH₂ attack_c1 Attack at Carbonyl 1 start->attack_c1 Path A attack_c2 Attack at Carbonyl 2 start->attack_c2 Path B intermediate1 Intermediate A attack_c1->intermediate1 intermediate2 Intermediate B attack_c2->intermediate2 product1 Regioisomer 1 intermediate1->product1 Cyclization & Dehydration product2 Regioisomer 2 intermediate2->product2 Cyclization & Dehydration

Caption: Two competing pathways leading to a mixture of regioisomers.

  • Exploit Electronic and Steric Differences :

    • Cause : The two carbonyl groups of the diketone have different reactivities. The more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic or less sterically hindered carbonyl carbon.

    • Solution : Strategically design your 1,3-dicarbonyl. A strong electron-withdrawing group (like -CF₃) will make the adjacent carbonyl more electrophilic, directing the initial attack. [7]

  • Optimize Solvent Conditions :

    • Cause : Standard solvents like ethanol often provide little to no regioselectivity. * Solution : The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity. These solvents are potent hydrogen bond donors and are believed to selectively stabilize the transition state leading to the desired regioisomer.

SolventRegioisomeric Ratio (Desired:Undesired)Reference
Ethanol (EtOH)Low selectivity, often near 1:1
2,2,2-Trifluoroethanol (TFE)High selectivity (e.g., 85:15)
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Very high selectivity (e.g., >95:5)
Problem 3: Difficult Product Purification

Pyrazoles can be challenging to purify via standard silica gel chromatography.

  • Compound Adsorption on Silica Gel :

    • Cause : The basic nitrogen atoms of the pyrazole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, low recovery, or the compound getting stuck on the column. [13] * Solution : Deactivate the silica gel before use. This can be done by preparing the column slurry with a solvent system containing a small amount of a basic additive, such as 1% triethylamine (Et₃N) or ammonia in methanol. [13]This neutralizes the acidic sites and allows for much cleaner elution.

  • Alternative Purification Techniques :

    • Recrystallization : If your product is a solid, recrystallization is an excellent and scalable purification method. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol. [13]To perform this, dissolve your crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

    • Acid-Base Extraction : This technique leverages the basicity of the pyrazole. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The pyrazole will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) to precipitate the pure pyrazole, which can be collected by filtration or extracted back into an organic solvent.

    • Salt Formation & Crystallization : Purify the pyrazole by converting it to a stable acid addition salt (e.g., hydrochloride). [14][15]These salts are often highly crystalline and can be easily purified. The pure free base can then be regenerated by treatment with a base.

Experimental Protocols

Protocol 1: Conventional Synthesis of 3,5-Dimethylpyrazole (Knorr Synthesis)

This protocol details the classic synthesis from acetylacetone and hydrazine.

  • Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetone (1,3-pentanedione) (20 mmol, 1.0 eq).

  • Reagent Addition : Add ethanol (20 mL) to dissolve the diketone. While stirring, slowly add hydrazine hydrate (22 mmol, 1.1 eq). An exothermic reaction may be observed.

  • Catalysis & Reflux : Add 3-4 drops of glacial acetic acid to the mixture. [8]Heat the reaction to reflux (approx. 80-90 °C) using a heating mantle.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acetylacetone spot has been completely consumed (typically 1-2 hours).

  • Workup & Isolation : Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add 20 mL of water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Purify via recrystallization from an appropriate solvent or by column chromatography using silica gel pre-treated with 1% triethylamine in the eluent.

Protocol 2: Microwave-Assisted Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol demonstrates the speed and efficiency of microwave synthesis.

  • Reaction Setup : In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine the substituted chalcone (α,β-unsaturated ketone) (1 mmol, 1.0 eq) and phenylhydrazine (1.2 mmol, 1.2 eq).

  • Solvent & Catalyst : Add absolute ethanol (5 mL) and one drop of glacial acetic acid. [3]3. Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 5-10 minutes. The reaction progress can be monitored by LC-MS if the instrument is equipped with an autosampler for in-situ sampling, or by running short test reactions.

  • Workup & Isolation : After the reaction is complete, cool the vessel to room temperature. The product often precipitates directly from the solution.

  • Purification : Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. [3]If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or chromatography.

References

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Process for the purification of pyrazoles. Google Patents.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. Available at: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole... ResearchGate. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. Available at: [Link]

  • Unit 4 Pyrazole. Slideshare. Available at: [Link]

  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. Available at: [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available at: [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. ResearchGate. Available at: [Link]

  • Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution?. PMC. Available at: [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Semantic Scholar. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

  • Pyrazoles Syntheses, reactions and uses. YouTube. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. OUCI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. Available at: [Link]

  • SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. Available at: [Link]

Sources

Troubleshooting

troubleshooting NMR peak assignments for 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine

Technical Support Center: Structural Validation of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine Ticket ID: NMR-VAL-5AP Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1] Overview W...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Structural Validation of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine

Ticket ID: NMR-VAL-5AP Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1]

Overview

Welcome to the Structural Validation Support Center. You are likely accessing this guide because you are characterizing 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine , a critical scaffold often used in kinase inhibitor discovery (e.g., p38 MAP kinase inhibitors).[1]

This molecule presents unique NMR challenges due to the electron-rich nature of the 5-aminopyrazole core, potential overlap of aromatic signals, and the critical need to distinguish it from its regioisomer, the 3-amine.[1]

Part 1: The "Quick Check" (1D Proton NMR)

User Question: “I have a crude spectrum. What are the non-negotiable signals I must see to confirm I have the right core?”

Specialist Response: For a successful synthesis, your 1H NMR spectrum (preferably in DMSO-d6 to visualize the amine) must exhibit three distinct diagnostic signals outside the aromatic region.

Signal IDMoietyApprox. Shift (δ)MultiplicityDiagnostic Value
A -OCH3 3.70 – 3.85 ppmSinglet (3H)Confirms the 2-methoxyphenyl fragment.[1]
B -NH2 4.50 – 6.00 ppmBroad Singlet (2H)Confirms the primary amine.[1] Note: Highly solvent/concentration dependent.[1]
C Pyrazole H4 5.30 – 5.60 ppmDoublet (1H)Critical: The H4 proton is significantly upfield due to the electron-donating effect of the adjacent 5-NH2.[1]
D Pyrazole H3 7.40 – 7.60 ppmDoublet (1H)Deshielded typical aromatic proton.[1]

*Note: H3 and H4 typically show a vicinal coupling constant (


) of ~1.8 – 2.5 Hz.

Part 2: Troubleshooting "Missing" Signals

Issue #1: "I can’t find the NH2 peak, or it’s extremely broad."

Root Cause: Protons attached to nitrogen are "exchangeable."[1] Traces of acid or water in your solvent facilitate rapid chemical exchange, causing the peak to broaden into the baseline or disappear.

Protocol: The Exchange Test

  • Solvent Switch: If using CDCl3, switch to DMSO-d6 .[1] DMSO hydrogen bonds with the amine, slowing exchange and sharpening the peak.[1]

  • D2O Shake:

    • Acquire a standard 1H spectrum.

    • Add 1-2 drops of D2O to the NMR tube.[1]

    • Shake and re-acquire.[1]

    • Result: The -NH2 peak will disappear (exchange with D), while C-H signals (Methoxy, H4, H3) remain. This positively identifies the amine.[1]

Part 3: The Critical Regiochemistry Check (3-amino vs. 5-amino)

Specialist Response: This is the most common failure mode. The cyclization can yield two regioisomers:

  • 5-amino isomer (Target): Hydrazine N1 (attached to aryl) attacks the nitrile carbon.[1]

  • 3-amino isomer (Byproduct): Hydrazine N2 (terminal) attacks the nitrile carbon.[1]

The Solution: 1D NOE (Nuclear Overhauser Effect) You must determine the spatial proximity of the Phenyl ring to the Pyrazole substituents.

  • Target Molecule (5-Amino): The Phenyl ring is attached to N1.[1] The Amine is at C5.[1][2][3] They are ortho to each other.

  • Impurity (3-Amino): The Phenyl ring is attached to N1.[1] The Amine is at C3.[1] Position 5 is a proton (H5).[1][4]

Experimental Protocol: Irradiate the Phenyl-H6 proton (the aromatic proton on the phenyl ring opposite the methoxy group).[1]

Observation (NOE Enhancement)ConclusionStatus
Enhancement of -NH2 peak Phenyl is close to Amine.[1]CONFIRMED: 5-Amino Isomer
Enhancement of Pyrazole-H peak Phenyl is close to H5.[1]FAILED: 3-Amino Isomer

Part 4: Advanced Assignment Workflow (Visualization)

Use this logic flow to systematically assign your spectrum using 2D NMR techniques.

NMR_Assignment_Flow Start Start: 1H Spectrum (DMSO-d6) Check_H4 Identify Upfield Doublet (~5.5 ppm, J~2Hz) Start->Check_H4 Check_OMe Identify OMe Singlet (~3.8 ppm) Start->Check_OMe Decision_H4 Is H4 present? Check_H4->Decision_H4 HMBC Run HMBC: Correlate OMe to Phenyl C2 Check_OMe->HMBC Decision_H4->Start No (Check Structure) HSQC Run HSQC: Correlate H4 to C4 (~85-90 ppm) Decision_H4->HSQC Yes NOE_Check CRITICAL: Run NOE/ROESY Irradiate Phenyl-H6 HSQC->NOE_Check HMBC->NOE_Check Result_5 NOE to NH2 seen? YES -> 5-Amino (Target) NOE_Check->Result_5 Result_3 NOE to Pyrazole-H seen? YES -> 3-Amino (Isomer) NOE_Check->Result_3

Caption: Logic flow for distinguishing regioisomers and validating the 5-aminopyrazole core.

Part 5: Detailed Experimental Parameters

To ensure reproducibility, use the following acquisition parameters.

Sample Preparation
  • Concentration: 10–15 mg of compound.[1]

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).[1]

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Acquisition (400 MHz or higher)
  • 1H NMR:

    • Spectral Width: -2 to 14 ppm.[1]

    • Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of aromatic protons).[1]

    • Scans: 16–64.[1]

  • 13C NMR:

    • Look for the C4 signal upfield at 85–90 ppm .[1] This is highly characteristic of the 5-aminopyrazole ring due to enamine-like character [1, 2].[1]

  • 15N HMBC (Optional but Powerful):

    • If available, this can directly correlate the pyrazole protons to the specific nitrogen atoms, definitively solving the N1-substitution pattern [3].[1]

References

  • Aggarwal, R. et al. (2011).[1] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

  • Elbastawesy, M. A. I. et al. (2023).[1] Facile synthesis of 5-aminopyrazolo-quinolones. ResearchGate.

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard text for NOE/HMBC protocols).

Sources

Optimization

Technical Support Center: Scaling Synthesis of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (CAS: Relevant to Factor Xa inhibitor scaffolds) Introduction: The Scale-Up Mandate You are...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (CAS: Relevant to Factor Xa inhibitor scaffolds)

Introduction: The Scale-Up Mandate

You are accessing the technical guide for scaling the synthesis of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine . This scaffold is a critical pharmacophore, structurally related to intermediates used in the synthesis of coagulation Factor Xa inhibitors (e.g., Apixaban derivatives).

Moving from milligram medicinal chemistry to gram/kilogram process chemistry introduces three primary failure modes:

  • Regiochemical Drift: Losing the 5-amino selectivity in favor of the 3-amino isomer.

  • Thermal Runaway: The condensation of aryl hydrazines with acrylonitrile derivatives is significantly exothermic.

  • Genotoxic Impurity Retention: Residual hydrazine levels must be controlled to <10 ppm levels in late-stage intermediates.

Module 1: Process Logic & Pathway

The most robust route for scale-up avoids the unstable


-ketonitriles used in discovery. Instead, we utilize (Z)-3-ethoxyacrylonitrile  (or its in-situ equivalent, 3-morpholinoacrylonitrile) reacting with 2-methoxyphenylhydrazine hydrochloride .
Reaction Mechanism & Critical Process Parameters (CPPs)

The reaction proceeds via a Michael-type addition followed by a cyclization.[1] The regioselectivity (5-amino vs. 3-amino) is determined by the initial attack of the hydrazine terminal nitrogen (


) on the 

-carbon of the acrylonitrile.

ReactionPathway Hydrazine 2-Methoxyphenylhydrazine HCl Salt Michael_Adduct Intermediate A: Michael Adduct Hydrazine->Michael_Adduct pH 7-8 EtOH/H2O Nitrile (Z)-3-Ethoxyacrylonitrile (Electrophile) Nitrile->Michael_Adduct Cyclization Cyclization (Ring Closure) Michael_Adduct->Cyclization Heat (Reflux) Product Target: 1-(2-Methoxyphenyl)- 1H-pyrazol-5-amine Cyclization->Product Major Path (Kinetic Control) Isomer Impurity: 3-Amino Isomer Cyclization->Isomer Minor Path (Thermodynamic Drift)

Figure 1: Reaction pathway highlighting the bifurcation point for regioisomer formation. Control of pH and temperature at the 'Michael Adduct' stage is critical.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists during scale-up (100g – 1kg).

Issue 1: "The product is oiling out instead of crystallizing."

Diagnosis: This is a common phenomenon in pyrazole synthesis, often caused by the presence of unreacted 3-ethoxyacrylonitrile or residual ethoxide byproducts acting as a cosolvent. Corrective Action:

  • Seed at High Temp: Do not cool rapidly. Cool the reaction mixture to 50°C and seed with pure crystal (0.5 wt%). Hold for 2 hours before further cooling.

  • Solvent Swap: If using Ethanol/Water, the oiling is often due to the "Ouzo effect." Switch to Isopropanol (IPA)/Water (4:1) . The lower solubility of the organic impurities in IPA/Water helps force the product into a lattice.

Issue 2: "We are seeing >5% of the 3-amino regioisomer."

Diagnosis: Regioselectivity is pH-dependent. If the reaction is too acidic, the hydrazine


 (internal nitrogen) becomes protonated, deactivating the nucleophilicity required for the correct attack. If too basic, the nitrile hydrolysis competes.
Corrective Action: 
  • Buffer System: Maintain pH 7–8 using Sodium Acetate (NaOAc) or Triethylamine (TEA) . Avoid strong mineral bases (NaOH/KOH) which promote side reactions.

  • Temperature Ramp: Perform the addition of the nitrile at 0–5°C (kinetic control) to favor the initial Michael addition, then heat to reflux only to drive the cyclization.

Issue 3: "Residual Hydrazine levels are failing QC (>20 ppm)."

Diagnosis: 2-methoxyphenylhydrazine is lipophilic and can occlude within the pyrazole crystal lattice. Corrective Action:

  • Scavenger Wash: Include a wash step with 5% aqueous Acetylacetone or Benzaldehyde during the workup. These react rapidly with residual hydrazine to form highly soluble hydrazones that are washed away in the mother liquor.

Module 3: Optimized Experimental Protocol (100g Scale)

Objective: Synthesis of 1-(2-methoxyphenyl)-1H-pyrazol-5-amine with >98% HPLC purity and <0.1% regioisomer.

Reagents & Stoichiometry
ReagentMWEquiv.Mass/VolRole
2-Methoxyphenylhydrazine HCl 174.631.0100.0 gLimiting Reagent
(Z)-3-Ethoxyacrylonitrile 97.121.161.2 gElectrophile
Triethylamine (TEA) 101.191.163.7 gBase (HCl scavenger)
Ethanol (Absolute) --500 mLSolvent
Water --100 mLCo-solvent
Step-by-Step Procedure
  • Preparation (Inertion):

    • Charge a 2L jacketed reactor with Ethanol (500 mL) and 2-Methoxyphenylhydrazine HCl (100 g) .

    • Initiate stirring (300 RPM) and nitrogen sweep.

    • Observation: The mixture will be a suspension.

  • Neutralization (Exotherm Control):

    • Cool the reactor to 0–5°C .

    • Add Triethylamine (63.7 g) dropwise over 30 minutes.

    • Critical: Monitor internal temperature (IT). Do not exceed 10°C. The mixture will become a thicker slurry (formation of TEA·HCl).

  • Addition (The Regio-Control Step):

    • Add (Z)-3-Ethoxyacrylonitrile (61.2 g) dropwise over 45 minutes while maintaining IT < 5°C.

    • Why? Low temperature favors the attack of the terminal

      
       on the 
      
      
      
      -carbon, locking in the 5-amino skeleton.
  • Cyclization:

    • Allow the mixture to warm to 20–25°C over 1 hour.

    • Heat the mixture to Reflux (78°C) and hold for 4–6 hours.

    • IPC (In-Process Control): Check HPLC.[2][3][4] Target: Hydrazine < 1.0%.

  • Workup & Isolation:

    • Distill off ~300 mL of Ethanol under reduced pressure.

    • Add Water (400 mL) slowly at 50°C.

    • Seeding: Add seed crystals (0.5 g) at 45°C.

    • Cool slowly (10°C/hour) to 0–5°C .

    • Filter the solids.[3] Wash with Cold Water/EtOH (4:1) (2 x 100 mL).

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 85–92 g (80–85%).

Module 4: Safety & Engineering Controls

Hydrazine Toxicity

2-Methoxyphenylhydrazine is a suspected carcinogen and skin sensitizer.

  • Engineering Control: All solids handling must occur in a Powder Containment Booth or Isolator.

  • Decontamination: Spills should be treated with 5% Bleach (Sodium Hypochlorite) solution to oxidize the hydrazine before cleaning.

Thermal Hazards

DSC (Differential Scanning Calorimetry) data for this reaction class typically shows an exotherm onset around 80°C for the concentrated reaction mass.

  • Rule: Never charge the nitrile all at once at elevated temperatures. Accumulation of unreacted nitrile can lead to a "runaway" upon heating.

References

  • Scale-Up of Pyrazole Synthesis: Fustero, S., et al. "Regioselective Multicomponent Synthesis of 5-Aminopyrazoles." Journal of Organic Chemistry, 2008, 73(9), 3523–3529.

  • Apixaban Intermediate Chemistry: "Process for the preparation of Apixaban and intermediates thereof." European Patent EP3212620B1.

  • Regioselectivity Mechanisms: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.

  • Hydrazine Safety: Thermo Fisher Scientific. "Safety Data Sheet: 3-Methoxyphenylhydrazine hydrochloride." (Note: 3-methoxy isomer SDS used as proxy for general hydrazine handling protocols if 2-methoxy specific link is unavailable, as hazards are identical).

Disclaimer: This guide is for research and development purposes only. All procedures should be risk-assessed by a qualified safety officer before execution.

Sources

Troubleshooting

catalyst selection for cross-coupling reactions with 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine

Technical Support Center: Cross-Coupling Optimization Guide Ticket ID: #PYR-5-AMINE-001 Subject: Catalyst Selection for 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine Status: Open Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling Optimization Guide Ticket ID: #PYR-5-AMINE-001 Subject: Catalyst Selection for 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Substrate Analysis

Welcome to the Catalysis Technical Support Center. You are working with 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine , a substrate that presents a "perfect storm" of challenges for transition-metal catalysis.

Substrate Diagnostics:

  • Steric Blockade: The ortho-methoxy group on the N1-phenyl ring creates significant steric bulk proximal to the C5-amine. This restricts the approach of the palladium center during the transmetalation step.

  • Catalyst Poisoning Risk: The pyrazole N2 nitrogen is a competent ligand. It can displace phosphines or occupy open coordination sites on the metal, leading to the formation of inactive [Pd(Ar)(L)(Substrate-N2)] off-cycle resting states.

  • Electronic Deactivation: The amine is exocyclic to an electron-deficient heteroaromatic ring, significantly lowering its nucleophilicity compared to standard anilines.

Primary Recommendation: Do not use standard "workhorse" catalysts like


 or 

. They will fail due to lack of activity and susceptibility to displacement. You require Dialkylbiaryl Phosphine (Buchwald) ligand systems or Pd-PEPPSI precatalysts.

Catalyst Selection Matrix (The "Hardware")

For this specific amine, we recommend a tiered approach. Start with Tier 1 .

Tier 1: The Gold Standard (Buchwald-Hartwig)
  • Ligand: BrettPhos or RuPhos .[1]

    • Why:BrettPhos is electronically optimized for primary amines and resists N2-coordination poisoning. RuPhos is specifically designed for sterically hindered substrates; the bulk of your N1-(2-methoxy) group makes this a strong candidate.

  • Pre-catalyst: Pd-G4-BrettPhos (or G3).

    • Why: Using a G3/G4 precatalyst ensures a 1:1 L:Pd ratio and rapid initiation at low temperatures, preventing the formation of Pd-dimers which are inactive.

Tier 2: The "Steric Overload" Solution
  • Ligand: t-BuXPhos .

    • Why: If your coupling partner (the aryl halide) is also ortho-substituted, BrettPhos may be too crowded. t-BuXPhos provides the maximum steric opening while maintaining high electron density on Pd.

Tier 3: The Copper Alternative (Chan-Lam)
  • Catalyst: Cu(OAc)2 or [Cu(OH)TMEDA]2Cl2 .

    • Why: If Pd catalysis fails due to persistent poisoning, switch to Copper. The mechanism (oxidative coupling with Boronic Acids) avoids the sensitive Pd(0)/Pd(II) cycle.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct catalytic system based on your coupling partner and observed failure modes.

CatalystSelection Start Start: Coupling 1-(2-OMe-Ph)-pyrazole-5-NH2 PartnerCheck Check Coupling Partner Start->PartnerCheck ArCl Aryl Chloride (Unactivated) PartnerCheck->ArCl Cl ArBr Aryl Bromide/Iodide (Sterically Hindered) PartnerCheck->ArBr Br/I Boronic Aryl Boronic Acid PartnerCheck->Boronic B(OH)2 BrettPhos System A: Pd-G4-BrettPhos Base: LHMDS ArCl->BrettPhos RuPhos System B: Pd-G4-RuPhos Base: NaOtBu ArBr->RuPhos ChanLam System C (Chan-Lam): Cu(OAc)2 + Pyridine Open to Air Boronic->ChanLam FailCheck Did System A/B Fail? BrettPhos->FailCheck RuPhos->FailCheck Poison Issue: Catalyst Poisoning (No Conversion) FailCheck->Poison No Rxn Dehal Issue: Dehalogenation (Reduction of Ar-X) FailCheck->Dehal Side Prod Sol_Poison Solution: Increase Temp to 110°C Switch to t-BuXPhos Poison->Sol_Poison Sol_Dehal Solution: Switch Solvent to t-Amyl Alcohol Dehal->Sol_Dehal

Caption: Decision tree for catalyst selection. Blue nodes indicate decision points; Green nodes are primary recommendations; Red nodes are alternative pathways.

Troubleshooting Guide (FAQs)

Q1: The reaction turns black immediately, and I see no conversion. What happened?

  • Diagnosis: "Pd-Black" precipitation. The catalyst decomposed before entering the catalytic cycle.

  • Cause: The amine substrate likely coordinated to the Pd precursor before the phosphine ligand could stabilize it.

  • Fix: Use a G3 or G4 precatalyst (e.g., XPhos Pd G4). These contain the ligand pre-coordinated. Do not mix Pd(OAc)2 and ligand in situ for this substrate.

Q2: I see the starting material is consumed, but I'm getting the reduced aryl product (Ar-H) instead of the coupled amine.

  • Diagnosis:

    
    -Hydride elimination or hydrodehalogenation.[2]
    
  • Cause: The amine is too sterically hindered to undergo reductive elimination faster than the competing side reaction.

  • Fix:

    • Switch solvent from Dioxane/THF to t-Amyl Alcohol . The steric bulk of the solvent prevents it from coordinating and acting as a hydride source.

    • Switch ligand to RuPhos , which is specialized to accelerate the reductive elimination step in hindered systems.

Q3: Can I use a weak base like Carbonate?

  • Analysis: For 5-aminopyrazoles, weak bases (

    
    ) are often preferred to prevent side reactions on the pyrazole ring. However, if the reaction is sluggish, the amine may not be deprotonating fast enough to bind Pd.
    
  • Fix: Start with

    
     (anhydrous). If that fails, move to LiHMDS  (1.0 M in THF). The lithium cation can act as a Lewis acid to activate the halide, while the strong base ensures rapid deprotonation.
    

Experimental Protocols

Protocol A: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Aryl Chlorides, Bromides, and Triflates.

  • Preparation: In a glovebox or under strict Argon flow.

  • Vessel: 4mL or 8mL reaction vial with a teflon-lined septa cap.

  • Reagents:

    • Pd-G4-BrettPhos: 2.0 mol% (Start low; go to 5% if needed).

    • 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine: 1.0 equiv.

    • Aryl Halide: 1.1 equiv.

    • Base:

      
       (2.0 equiv) or LiHMDS (2.2 equiv).
      
    • Solvent: 1,4-Dioxane or t-Amyl alcohol (0.2 M concentration).

  • Procedure:

    • Add solid reagents (Catalyst, Amine, Base if solid) to the vial.

    • Evacuate and backfill with Argon (3 cycles).

    • Add solvent and liquid Aryl Halide via syringe.

    • CRITICAL: If using LiHMDS, add it dropwise last.

    • Heat to 100°C for 12 hours.

  • Workup: Filter through a pad of Celite/Silica to remove Pd residues. Elute with EtOAc.

Protocol B: Cu-Catalyzed Cross-Coupling (Chan-Lam)

Best for: Aryl Boronic Acids, open-air conditions.

  • Reagents:

    • 
      : 10-20 mol%.
      
    • Ligand: 2,2'-Bipyridine (20 mol%) (Optional but recommended).

    • 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine: 1.0 equiv.

    • Aryl Boronic Acid: 2.0 equiv.

    • Base: Pyridine (2.0 equiv) or

      
      .
      
    • Solvent: DCM or Methanol (0.1 M).

  • Procedure:

    • Add

      
      , Boronic Acid, and Amine to a flask.
      
    • Add solvent and base.[3]

    • Atmosphere: Do not use Argon. Attach a balloon filled with Oxygen or leave open to dry air (use a drying tube).

    • Stir at Room Temperature (25°C) for 24-48 hours.

  • Note: This reaction is often slower but cleaner for very sensitive substrates.

Comparative Data Table

VariableSystem A (BrettPhos)System B (RuPhos)System C (Chan-Lam)
Metal Palladium (Pd)Palladium (Pd)Copper (Cu)
Coupling Partner Ar-Cl, Ar-Br, Ar-OTfSteric Ar-Br, Ar-ClAr-B(OH)2
Temp 80°C - 110°C80°C - 110°C25°C - 40°C
Air Sensitivity High (Requires Inert Gas)High (Requires Inert Gas)None (Requires O2)
Steric Tolerance HighVery HighModerate
Primary Risk N-Coordination PoisoningDehalogenationSlow Kinetics

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings." Journal of the American Chemical Society.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[4] Synthesis.

  • Catalyst Selection Guide. (2024). "Cross-Coupling of Heteroaromatic Amines." Sigma-Aldrich Technical Library.

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Amination of Bulky Anilines." Chemistry - A European Journal.

Sources

Optimization

Technical Support Center: 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine Stability &amp; Degradation

The following technical support guide is designed for researchers and analytical scientists working with 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (CAS: 50264-69-2). This document synthesizes structural reactivity principle...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and analytical scientists working with 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (CAS: 50264-69-2). This document synthesizes structural reactivity principles with practical stability data to assist in impurity profiling and method development.

Executive Summary & Molecule Profile[1]

1-(2-Methoxyphenyl)-1H-pyrazol-5-amine is a critical building block, often utilized in the synthesis of pyrazolo[1,5-a]pyrimidines and as a structural analog/impurity in the manufacturing of Factor Xa inhibitors (e.g., Apixaban intermediates).

Its stability profile is dictated by three competing electronic features:

  • The Primary Amine (C5-NH₂): Highly nucleophilic and susceptible to oxidative coupling and condensation.

  • The Pyrazole Ring: Electron-rich, making it prone to electrophilic attack (e.g., halogenation) and oxidation.

  • The Ortho-Methoxy Group: Provides steric bulk near the N1 position and electron donation, increasing the ring's susceptibility to oxidative stress compared to its para-isomer.

Technical FAQ: Degradation & Stability

Q1: What are the primary degradation pathways for this molecule?

A: The molecule degrades primarily through Oxidation and Condensation , with Photolysis being a secondary concern.

  • Oxidative Coupling (Azo Formation): The primary amine is the most labile site. Under oxidative stress (peroxides, air exposure), two molecules can couple to form an azo-dimer (

    
    ) or hydrazo intermediates. This is often observed as a highly colored (yellow/orange) impurity eluting significantly later than the main peak in Reverse Phase HPLC (RP-HPLC).
    
  • N-Oxidation: The pyridine-like nitrogen (N2) in the pyrazole ring can undergo oxidation to form an N-oxide, particularly in the presence of peroxy-impurities in solvents (e.g., aged THF or ethers).

  • Schiff Base Formation: If stored in solvents containing trace aldehydes or ketones (e.g., acetone, unpurified ethyl acetate), the C5-amine will rapidly form imines (Schiff bases).

  • Demethylation (Minor): The ortho-methoxy ether linkage is generally stable but can undergo O-demethylation to the phenol (1-(2-hydroxyphenyl)...) under strong acidic stress (e.g., 1M HCl, reflux) or Lewis acid conditions.

Q2: Why am I seeing a "ghost peak" that grows over time in my HPLC diluent?

A: This is a classic symptom of in-situ degradation within the autosampler vial.

  • Cause: If your diluent contains acetonitrile (ACN) or methanol that isn't HPLC-grade, or if the sample is dissolved in a solvent susceptible to peroxide formation (like THF), the amine is oxidizing.

  • Diagnosis: Check if the peak area correlates with the time the sample sat in the autosampler.

  • Fix: Switch to a fresh diluent system (e.g., Water:ACN 90:10 with 0.1% Formic Acid). Avoid using acetone or aldehydes which form Schiff bases.

Q3: Is this molecule light sensitive?

A: Yes, moderately. The electron-rich anisole and pyrazole moieties can form radical species under UV irradiation.

  • Observation: Samples exposed to ambient light for >24 hours often turn from off-white to pink or brown.

  • Mechanism: Photo-oxidation of the amine and potential radical chlorination if chlorinated solvents (DCM, Chloroform) are used during extraction.

Visualizing the Degradation Network

The following diagram maps the stress conditions to the specific degradation products you will likely encounter during LC-MS analysis.

DegradationPathways Parent 1-(2-Methoxyphenyl)- 1H-pyrazol-5-amine (MW: 189.2) AzoDimer Azo Dimer (Oxidative Coupling) [M+H]+ ~377 Parent->AzoDimer Oxidation (Air/H2O2) High pH NOxide N-Oxide / Hydroxylamine (Oxidation) [M+H]+: 205 Parent->NOxide Peroxides (Aged Solvents) Schiff Schiff Base Impurity (Condensation w/ R-CHO) [M+H]+: varies Parent->Schiff Aldehyde Impurities (Excipients/Solvent) Phenol O-Desmethyl Analog (Acid Hydrolysis) [M+H]+: 175 Parent->Phenol Strong Acid (HCl/HBr) Heat RingOpen Ring Cleavage Products (Extreme Photo/Ox) Parent->RingOpen UV Light + O2

Figure 1: Mechanistic degradation pathways of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine. Red paths indicate oxidative risks; Yellow indicates condensation risks; Green indicates hydrolytic risks.

Forced Degradation Protocol (Stress Testing)

To validate your analytical method (HPLC/UPLC), perform this standard stress testing protocol. This ensures your method is "stability-indicating" (i.e., it can separate the parent drug from its degradants).

Stress TypeConditionsExpected OutcomeMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C, 4-24 hrs< 5% DegradationThe pyrazole ring is stable. Look for small amounts of O-desmethyl (phenol) analog (RRT ~0.8).
Base Hydrolysis 0.1 N NaOH, 60°C, 4-24 hrs5-10% DegradationAmine oxidation is accelerated at high pH. Look for Azo dimers (late eluting, RRT > 1.5).
Oxidation 3% H₂O₂ at RT, 1-4 hrsMajor Degradation (>20%) Rapid formation of N-oxides and hydroxylamines . Parent peak will decrease significantly.
Photolysis 1.2 million lux hours (ICH Q1B)5-15% DegradationDiscoloration. Complex mixture of radical breakdown products.
Thermal 60°C dry heat, 7 days< 2% DegradationRelatively thermally stable in solid state.

Experimental Note: Always run a "Dark Control" (wrapped in foil) alongside the photolysis sample and a "Zero Time" control to distinguish stress degradants from synthesis impurities.

Troubleshooting Guide: Analytical Anomalies

Issue: Peak Tailing or Broadening
  • Cause: The primary amine interacts with residual silanols on the HPLC column stationary phase.

  • Solution:

    • Add a Modifier: Ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) or Formic Acid . The acid protonates the amine (forming R-NH₃⁺), reducing interaction with silanols.

    • Column Choice: Switch to a "Base Deactivated" (BDS) or high-coverage C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

Issue: Extra Peak at RRT ~1.2
  • Cause: Acetylation. If you use Acetic Acid in your mobile phase or sample prep, the amine can slowly react to form the Acetamide derivative (

    
    ).
    
  • Verification: Check LC-MS for a mass shift of +42 Da.

  • Fix: Remove acetic acid sources; use Formic Acid or Ammonium Formate instead.

Issue: Sample turns brown in solution
  • Cause: Quinone-imine formation. The ortho-methoxy group, if demethylated and oxidized, can form an ortho-quinone intermediate which polymerizes.

  • Prevention: Store standard solutions in amber vials at 4°C. Purge solvents with nitrogen/argon before dissolving the solid.

References & Authority

  • ICH Guidelines: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

  • Aminopyrazole Chemistry: El-Sagar, A. et al. "Synthesis and biological activity of some new pyrazole derivatives." Journal of Heterocyclic Chemistry. (Contextual grounding on pyrazole ring stability).

  • Apixaban Impurity Profiling: Various process chemistry patents (e.g., US8884016B2) detail the synthesis and stability of 1-(4-methoxyphenyl) analogs, providing the mechanistic basis for the ortho-isomer's behavior.

  • Forced Degradation Methodologies: Blessy, M. et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, 2014.

Disclaimer: This guide is for research purposes. Always verify safety data sheets (SDS) and perform validation studies specific to your formulation matrix.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine

For researchers in medicinal chemistry and drug development, the unambiguous confirmation of a newly synthesized molecule's structure is the bedrock of all subsequent research. Every biological assay, every structure-act...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the unambiguous confirmation of a newly synthesized molecule's structure is the bedrock of all subsequent research. Every biological assay, every structure-activity relationship (SAR) study, and every preclinical trial depends on the absolute certainty that the compound in the vial is the compound you intended to make.

This guide provides an in-depth protocol for the complete spectral characterization of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine . Rather than a simple data sheet, this is a methodological walkthrough designed to be a self-validating system for structural confirmation. We will explore not just what data to acquire, but why specific techniques are chosen and how they interlink to provide a cohesive and irrefutable structural proof.

The Importance of Orthogonal Spectroscopic Techniques

Relying on a single analytical technique is insufficient for definitive structural proof. A melting point can be misleading, and a mass spectrum only confirms the molecular weight. True confidence is achieved by using orthogonal methods—techniques that measure different physical properties of the molecule. For this compound, our core toolkit will be Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each provides a unique piece of the structural puzzle.

Experimental Workflow for Structural Confirmation

The logical flow of analysis ensures that each step builds upon the last, from crude sample to confirmed structure. This workflow is designed to be efficient and to maximize the certainty of the final assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation synthesis Synthesize Compound purify Purify via Chromatography synthesis->purify ms Mass Spectrometry (MS) Confirm Molecular Weight purify->ms Initial Check ir Infrared (IR) Spectroscopy Identify Functional Groups purify->ir nmr NMR Spectroscopy Map C-H Framework purify->nmr Detailed Structure integrate Integrate All Data ms->integrate ir->integrate nmr->integrate compare Compare with Expected Values integrate->compare confirm Confirm Structure compare->confirm report Final Report confirm->report

Caption: Workflow for structural elucidation.

Part 1: Mass Spectrometry – The Molecular Formula Gatekeeper

Expertise & Experience: The first and most fundamental question is: did the reaction yield a product of the correct molecular weight? High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this. Unlike nominal mass, HRMS provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is an excellent choice for this molecule due to the presence of basic nitrogen atoms, which are readily protonated. Run the analysis in positive ion mode.

  • Analysis: Acquire the spectrum on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Interpretation: Look for the protonated molecular ion, [M+H]⁺.

Trustworthiness: The molecular formula for 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine is C₁₁H₁₃N₃O. The expected monoisotopic mass for the protonated molecule [C₁₁H₁₄N₃O]⁺ is 204.1131. An experimental result within a narrow tolerance (typically < 5 ppm) of this value provides very strong evidence for the correct elemental composition.

Parameter Literature Expected Value Hypothetical Experimental Result Conclusion
Molecular FormulaC₁₁H₁₃N₃OC₁₁H₁₃N₃OConfirmed
[M+H]⁺ (Calculated)204.1131 m/z--
[M+H]⁺ (Observed)-204.1135 m/zMatch (<2 ppm error)

Literature expected values are based on theoretical calculations for the specified molecular formula.

Part 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

Expertise & Experience: IR spectroscopy provides a rapid and effective way to confirm the presence of key functional groups. For our target molecule, we are specifically looking for evidence of the amine (N-H) and the aromatic and ether functionalities. The absence of certain peaks (e.g., a carbonyl C=O stretch) is equally important as it confirms the purity of the sample from starting materials or byproducts.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the purified solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000–600 cm⁻¹.

  • Data Interpretation: Analyze the spectrum for characteristic absorption bands.

Trustworthiness: The key is to correlate observed bands with known absorption ranges for specific functional groups. General ranges for pyrazole derivatives and substituted benzenes are well-documented.[1][2]

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) (Literature) Hypothetical Experimental (cm⁻¹) Interpretation
Amine (N-H)Symmetric/Asymmetric Stretch3400–3200 (two bands)3385, 3290Confirms primary amine (-NH₂)
Aromatic C-HStretch3100–30003065Confirms aromatic protons
Aliphatic C-HStretch (Methoxy)2980–28502950, 2845Confirms -OCH₃ group
C=N / C=CRing Stretch (Pyrazole, Benzene)1620–14501610, 1580, 1505Confirms aromatic/heteroaromatic rings
C-O (Aryl Ether)Asymmetric Stretch1275–12001255Consistent with Ar-O-CH₃

Literature values are typical ranges for the specified functional groups.

Part 3: Nuclear Magnetic Resonance (NMR) – The Definitive Structural Map

Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of a molecule. ¹H NMR tells us about the chemical environment and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For a molecule with potential isomers, 2D NMR techniques like COSY and HSQC are not optional; they are essential for irrefutable proof of the proposed structure.

Protocol: NMR Spectroscopy (¹H, ¹³C, and 2D)
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Note the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This gives a single peak for each unique carbon environment.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing neighbor relationships (e.g., H-3 with H-4 on the pyrazole ring).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to. This is critical for unambiguous assignment of both ¹H and ¹³C spectra.

Trustworthiness: The combination of 1D and 2D NMR creates a self-validating dataset. If the ¹H-¹H correlations from COSY and the ¹H-¹³C correlations from HSQC are all consistent with the proposed structure, the confidence in the assignment is extremely high.

¹H NMR Data Comparison
Proton Assignment Expected δ (ppm) (Literature Analogs) Hypothetical Experimental Result Multiplicity Integration Rationale for Assignment
H-3 (Pyrazole)7.4 – 7.67.52d (J ≈ 2.5 Hz)1HDoublet due to coupling with H-4.
H-4 (Pyrazole)5.7 – 6.05.85d (J ≈ 2.5 Hz)1HDoublet due to coupling with H-3. Upfield shift due to amine.
Ar-H (ortho/para to OMe)6.9 – 7.17.05m2HComplex multiplet for aromatic protons.
Ar-H (meta to OMe)7.2 – 7.47.30m2HComplex multiplet for aromatic protons.
-NH₂3.5 – 5.0 (broad)4.10br s2HBroad, exchangeable singlet for the primary amine.
-OCH₃3.8 – 4.03.91s3HSharp singlet for the methoxy group.
¹³C NMR Data Comparison
Carbon Assignment Expected δ (ppm) (Literature Analogs) Hypothetical Experimental Result Rationale for Assignment
C-5 (Pyrazole)148 – 152150.5Carbon bearing the amino group, significantly downfield.
C-3 (Pyrazole)138 – 142140.2Unsubstituted CH on the pyrazole ring.
C-Ar (C-O)155 – 158156.1Quaternary aromatic carbon attached to the methoxy group.
C-Ar (C-N)125 – 128126.8Quaternary aromatic carbon attached to the pyrazole nitrogen.
C-Ar (CH)111 – 130112.3, 121.5, 126.0, 129.8Four distinct signals for the aromatic CH carbons.
C-4 (Pyrazole)95 – 10097.4CH carbon adjacent to the amine-bearing carbon.
-OCH₃55 – 5755.8Methoxy carbon signal.

Literature expected values are estimated based on spectral data for structurally similar pyrazole and anisole derivatives.[3][4]

Final Validation: Integrating the Data

The final step is to assemble all the pieces.

  • HRMS confirmed the molecular formula: C₁₁H₁₃N₃O.

  • IR confirmed the presence of N-H (amine), Ar-H, C-H (methoxy), C=N/C=C, and Ar-O-C functional groups.

  • ¹H and ¹³C NMR provided the exact number of proton and carbon environments.

  • 2D NMR would confirm the H-3/H-4 coupling on the pyrazole ring and link every proton signal to its corresponding carbon, validating the assignments in the tables above.

When all data points converge without contradiction, the structure of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine can be considered unequivocally confirmed. This rigorous, multi-faceted approach ensures the scientific integrity of the material, providing a solid foundation for all future research endeavors.

References

  • He, J., et al. (2018). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • Jetir.org. (2022). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available at: [Link]

  • Kumarasinghe, I. R., Hruby, V. J., & Nichol, G. S. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1170. Available at: [Link]

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

  • Mohareb, R. M., et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia, 37(3). Available at: [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine and Other Pyrazole-Based Anticancer Agents

Introduction: The Growing Prominence of Pyrazole Scaffolds in Oncology In the landscape of modern medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold" due to its versatile biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Prominence of Pyrazole Scaffolds in Oncology

In the landscape of modern medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold" due to its versatile biological activities.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are foundational to numerous FDA-approved drugs.[2] Their significance in oncology is particularly noteworthy, with pyrazole derivatives demonstrating a wide array of anticancer mechanisms. These include the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs), disruption of signaling pathways mediated by EGFR and VEGFR, and induction of apoptosis.[3][4] The structural versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance efficacy and selectivity against cancer cells.[3]

This guide provides a comparative analysis of the cytotoxic potential of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine, a representative pyrazole derivative. While specific experimental data for this exact molecule is not yet broadly published, we will extrapolate its potential activity based on robust data from structurally similar pyrazole-based compounds. This guide will objectively compare the performance of these pyrazole derivatives against established chemotherapeutic agents, Doxorubicin and Cisplatin, providing supporting experimental data from peer-reviewed literature. We will delve into the methodologies for assessing cytotoxicity, offering detailed protocols for key assays to ensure scientific rigor and reproducibility.

Comparative Cytotoxicity Analysis

The efficacy of a potential anticancer compound is quantified by its IC50 value, the concentration at which it inhibits 50% of cancer cell growth. The following table summarizes the in vitro cytotoxicity of various pyrazole derivatives against a panel of human cancer cell lines, alongside the IC50 values for the standard-of-care drugs, Doxorubicin and Cisplatin. This comparative data highlights the therapeutic potential of the pyrazole scaffold.

CompoundCell LineIC50 (µM)Reference
Representative Pyrazole Derivatives
3,5-bis(4-hydroxy-3-methylstyryl)-1H-pyrazole-1-yl(phenyl)methanone (10)Various0.0079 - 1.86
Pyrazolo[3,4-b]pyridine derivative (9a)HeLa2.59
Pyrazolo[3,4-b]pyridine derivative (14g)HCT-1161.98
Pyrazole-Enriched Cationic Nanoparticles (CB1H-P7 NPs)IMR-320.43 - 0.54
Standard Chemotherapeutic Agents
DoxorubicinMCF-72.50
DoxorubicinHeLa2.92
DoxorubicinA549> 20
CisplatinBxPC-35.96
CisplatinMIA PaCa-27.36
CisplatinA5496.59

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and validity of cytotoxicity data, a multi-assay approach is recommended. This typically involves assessing cell viability, membrane integrity, and apoptosis. The following are detailed protocols for three standard cytotoxicity assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5][6] This reduction is catalyzed by mitochondrial dehydrogenases and is directly proportional to the number of viable cells.[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine) and control compounds (Doxorubicin, Cisplatin) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B 24h Incubation C Add MTT Reagent B->C 24-72h Treatment D Incubate (4 hours) C->D E Solubilize Formazan (DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7] A breach in plasma membrane integrity leads to the release of this stable cytosolic enzyme.[8]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compounds as described for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Cytotoxicity Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a detergent).

LDH_Workflow A Culture & Treat Cells B Collect Supernatant A->B Centrifuge C Add LDH Reaction Mix B->C D Incubate (30 min) C->D E Add Stop Solution D->E F Read Absorbance (490 nm) E->F G Calculate % Cytotoxicity F->G

Caption: Workflow for the LDH cytotoxicity assay.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9][11] Propidium iodide is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[9][10]

Protocol:

  • Cell Treatment: Treat cells with the desired compounds for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[10]

Apoptosis_Pathway cluster_cell Cancer Cell Pyrazole Pyrazole Derivative Kinase Target Kinase (e.g., CDK, EGFR) Pyrazole->Kinase Inhibition Apoptosis_Signal Pro-Apoptotic Signaling Kinase->Apoptosis_Signal Suppresses Caspase_Activation Caspase Activation Apoptosis_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential mechanism of pyrazole-induced apoptosis.

Expert Insights and Causality Behind Experimental Choices

The selection of a panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung) is crucial for assessing the broad-spectrum anticancer potential of a novel compound. The inclusion of both sensitive and resistant cell lines to standard chemotherapies can provide valuable insights into the compound's mechanism of action and its potential to overcome drug resistance.

The choice of multiple, mechanistically distinct cytotoxicity assays provides a more complete picture of the compound's effects. While the MTT assay is a robust indicator of metabolic activity and cell viability, it does not distinguish between cytostatic (growth inhibition) and cytotoxic (cell killing) effects. The LDH assay complements this by directly measuring cell membrane damage, a hallmark of cytotoxicity. Finally, the Annexin V/PI assay elucidates the mode of cell death, specifically whether the compound induces apoptosis, a programmed and controlled form of cell death that is a desirable characteristic for anticancer drugs.

Conclusion and Future Directions

Future studies should focus on synthesizing 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine and evaluating its cytotoxicity across a broad panel of cancer cell lines using the multi-assay approach outlined in this guide. Further investigations into its mechanism of action, including target identification and pathway analysis, will be critical for its development as a potential therapeutic agent. The exploration of its efficacy in in vivo models will be the ultimate determinant of its clinical potential.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020, January 24). DovePress. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023, September 4). MDPI. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra*. (n.d.). Bio-protocol. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025, March 15). PubMed. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PLOS One. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub. [Link]

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2016, February 26). Semantic Scholar. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30). MDPI. [Link]

  • Synthesis, Characterisation, and In Vitro Anticancer Activity of Curcumin Analogues Bearing Pyrazole/Pyrimidine Ring Targeting EGFR Tyrosine Kinase. (n.d.). PMC. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). Trends in Sciences. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023, April 25). Hilaris Publisher. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY EVALUATION OF SOME NOVEL PYRAZOLE AND PYRROLE DERIVATIVES CONTAINING BENZOTHIAZOLE. (2015, October 6). HETEROCYCLES. [Link]

  • Pyrazole-Enriched Cationic Nanoparticles Induced Early- and Late-Stage Apoptosis in Neuroblastoma Cells at Sub - CORE. (2023, March 5). CORE. [Link]

  • Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. (2024, December 20). MDPI. [Link]

  • Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. (2019, April 17). Net Journals. [Link]

Sources

Validation

comparative study of methoxy-substituted pyrazole amines as enzyme inhibitors

<-3> A Comparative Guide to Methoxy-Substituted Pyrazole Amines as Enzyme Inhibitors Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities, part...

Author: BenchChem Technical Support Team. Date: February 2026

<-3> A Comparative Guide to Methoxy-Substituted Pyrazole Amines as Enzyme Inhibitors

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities, particularly in the realm of enzyme inhibition.[1][2] This guide provides a comparative analysis of methoxy-substituted pyrazole amines, a chemical class that has demonstrated significant potential in the targeted inhibition of key enzyme families, including protein kinases and carbonic anhydrases. We will delve into the structure-activity relationships (SAR) governed by methoxy substitution, present comparative inhibitory data, and provide detailed, field-tested protocols for the synthesis and evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The Strategic Role of the Methoxy Group in Pyrazole Inhibitors

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that serves as a "privileged scaffold" in drug design.[2] Their ability to participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, allows them to bind effectively within the active sites of diverse enzymes. The introduction of an amine group to the pyrazole core further enhances its utility, providing a critical vector for interaction and substitution.

The focus of this guide, the methoxy group (-OCH₃), is a small, yet powerful, modulator of a molecule's physicochemical properties. Its inclusion is a deliberate design choice with several strategic advantages:

  • Electronic Effects: The methoxy group is an electron-donating group, which can influence the pKa of the pyrazole nitrogens and the amine substituent, thereby modulating binding affinity.

  • Steric and Conformational Influence: The placement of a methoxy group can orient other parts of the molecule optimally within a binding pocket and can favor a bioactive conformation.

  • Hydrogen Bond Acceptance: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the enzyme's active site.[3]

  • Metabolic Stability: Methoxy groups can block sites of potential metabolism, improving the pharmacokinetic profile of a drug candidate.

This guide will explore how these properties are exploited in the design of potent and selective enzyme inhibitors, focusing on two major classes of enzymes: Carbonic Anhydrases and Protein Kinases.

Comparative Analysis: Methoxy-Substituted Pyrazoles in Action

The efficacy of a methoxy-substituted pyrazole amine is highly dependent on both the enzyme target and the specific substitution pattern on the pyrazole and associated aryl rings.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4] Certain isoforms, like CA IX and XII, are overexpressed in tumors, making them attractive targets for anticancer therapies.[1] Pyrazole-based sulfonamides have emerged as a potent class of CA inhibitors.[5]

Studies have shown that the strategic placement of methoxy groups can significantly enhance inhibitory activity. For instance, a 2-methoxyphenyl group at the 5-position of a pyrazole ring led to potent and selective inhibition of the hCA II isoform.[5] In another study, a 3,4,5-trimethoxyphenyl substituent on a pyrazole derivative showed effective inhibition of hCA I and hCA II isoforms, with Kᵢ values in the low nanomolar range.[4]

Compound/Substitution PatternTarget IsoformIC50 / Kᵢ (nM)Reference
Pyrazole with 5-(2-methoxyphenyl)hCA II750 (IC50)[5]
Pyrazoline with 3-aryl-methoxyhCA II0.42 - 90.1 (Kᵢ)[1]
5-(3,4,5-trimethoxyphenyl)-pyrazolehCA I5.13 - 16.9 (Kᵢ)[4]
5-(3,4,5-trimethoxyphenyl)-pyrazolehCA II11.77 - 67.39 (Kᵢ)[4]

Structure-Activity Relationship (SAR) Insights:

The data suggests that for carbonic anhydrase inhibition, methoxy groups on an aryl ring attached to the pyrazole core are highly influential. The positioning dictates isoform selectivity. For example, a methoxy group on the 3-aryl ring was favorable for CA II inhibition, while substitutions on the 5-aryl ring were more effective against the tumor-associated CA IX and XII isoforms.[1] This highlights the importance of precise structural modifications to achieve desired selectivity profiles.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular processes by phosphorylating proteins. Their dysregulation is a known cause of many diseases, particularly cancer.[6][7] The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors.[3][7][8][9]

The Janus kinases (JAKs) are a family of tyrosine kinases that are key components of the JAK/STAT signaling pathway, a critical pathway in immunity and cell growth.[8] Aberrant JAK signaling is implicated in myeloproliferative neoplasms and inflammatory diseases.[9][10]

While specific IC50 values for a direct comparison of methoxy-substituted versus non-methoxy-substituted pyrazole amines are not consolidated in the search results, the literature provides strong evidence for the importance of the pyrazole core and its substituents in achieving potent JAK inhibition. For example, 4-amino-(1H)-pyrazole derivatives have been shown to be potent JAK inhibitors, with IC50 values in the low nanomolar range against JAK1, JAK2, and JAK3.[8] The pyrazolo[1,5-a]pyrimidine scaffold has also been successfully optimized to yield potent and selective JAK2 inhibitors.[9][10]

A structure-activity relationship study on a series of pyrazole derivatives targeting Cyclin-Dependent Kinase 1 (CDK1) indicated that monohalogen substitutions (fluoro or chloro) were more effective for antiproliferative activity than a methoxy group.[3] Conversely, another study on FGFR1 inhibitors showed a methoxy oxygen forming a critical hydrogen bond in the active site.[3] This demonstrates that the utility of a methoxy group is highly context-dependent, varying with the specific kinase target and the overall molecular architecture.

Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, this section provides detailed, validated protocols for the synthesis of a representative methoxy-substituted pyrazole and a standard in vitro kinase inhibition assay.

Synthesis of a Methoxy-Substituted Pyrazole Amine

This protocol describes a general, efficient method for the synthesis of N-substituted pyrazoles from primary amines and β-diketones, which can be adapted for methoxy-substituted precursors.[11]

Objective: To synthesize 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole.

Materials:

  • 4-Methoxyaniline

  • 2,4-Pentanedione (Acetylacetone)

  • O-(4-nitrobenzoyl)hydroxylamine

  • Dimethylformamide (DMF), anhydrous

  • Hexane, HPLC grade

  • Ethyl Acetate (EA), HPLC grade

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 4-methoxyaniline (1.0 mmol), 2,4-pentanedione (1.1 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol).

  • Add anhydrous DMF (5.0 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 85°C using a heating block for 1.5 hours.

  • Causality: The heating provides the necessary activation energy for the condensation reaction between the amine and the diketone, followed by cyclization to form the pyrazole ring. DMF is used as a polar aprotic solvent to dissolve the reactants.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final product, 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole.[11]

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a robust method for determining the IC50 value of a test compound against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[6][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a methoxy-substituted pyrazole amine against a target kinase.

Materials:

  • Target Protein Kinase (e.g., JAK2)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP), high purity

  • Test Inhibitor (e.g., methoxy-substituted pyrazole amine)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipette or liquid handling system

  • Plate-reading luminometer

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection A Prepare serial dilution of test compound C Add Compound, Kinase/Substrate to well A->C B Prepare Kinase/Substrate and ATP solutions B->C D Initiate reaction by adding ATP C->D E Incubate at RT (e.g., 60 min) D->E F Add ADP-Glo™ Reagent (Stop kinase, deplete ATP) E->F G Incubate at RT (e.g., 40 min) F->G H Add Kinase Detection Reagent (Convert ADP to ATP, generate light) G->H I Incubate at RT (e.g., 30 min) H->I J Read luminescence on plate reader I->J

Sources

Comparative

A Comparative Guide to the Synthesis and Crystallographic Validation of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered heterocycle, containing two a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents due to its versatile biological activities.[3][4] FDA-approved drugs such as Celecoxib (an anti-inflammatory), Sildenafil (a phosphodiesterase inhibitor), and Rimonabant (an anti-obesity agent) all feature the pyrazole core, highlighting its significance in modern pharmacology.[3] The compound of interest, 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine, belongs to this vital class of molecules. Its precise, unambiguous synthesis and structural confirmation are paramount for any drug discovery program, as the exact three-dimensional arrangement of atoms dictates its interaction with biological targets.[5][6]

This guide provides an in-depth comparison of synthetic strategies for 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine and details the definitive validation method: single-crystal X-ray crystallography. As researchers and drug development professionals, ensuring the absolute structural integrity of a lead compound is the bedrock upon which all subsequent biological data is built. This document serves as a technical resource, blending established protocols with the underlying chemical principles to ensure reproducible and reliable results.

Part 1: A Comparative Analysis of Synthetic Methodologies

The synthesis of substituted 5-aminopyrazoles is a well-trodden path in organic chemistry, with the most common and robust method being the condensation of a substituted hydrazine with a β-ketonitrile or a related 1,3-dielectrophilic synthon.[7] This approach is favored for its reliability, regioselectivity, and generally good yields.

The core transformation involves a nucleophilic attack by the hydrazine on the carbonyl group, followed by an intramolecular cyclization onto the nitrile. The choice of starting materials and reaction conditions can be tailored to optimize the yield and purity of the final product. Below is a comparison of common strategies applicable to the synthesis of our target molecule.

Synthetic Route Key Reactants Typical Conditions Advantages Disadvantages
Route A: Knorr-type Condensation (2-Methoxyphenyl)hydrazine, BenzoylacetonitrileEthanol, Reflux, Catalytic AcidHigh regioselectivity, readily available starting materials, straightforward procedure.[8]May require elevated temperatures and extended reaction times.
Route B: From α,β-Unsaturated Nitriles (2-Methoxyphenyl)hydrazine, 2-Cyano-3-ethoxyacrylonitrileEthanol, Room Temp -> RefluxMilder initial conditions, often high yielding.The acrylonitrile starting material can be less stable or accessible than β-ketonitriles.
Route C: From Isoxazoles 5-Amino-3-phenylisoxazole, Hydrazine (followed by N-arylation)DMSO, 90°C (for ring transformation)Provides an alternative pathway if β-ketonitriles are unsuitable.Multi-step process involving a ring-opening/ring-closing sequence which adds complexity.

For the purpose of this guide, we will focus on Route A , which represents the most direct and widely applicable method for synthesizing 1,5-disubstituted pyrazol-5-amines. The reaction between an arylhydrazine and a β-ketonitrile like benzoylacetonitrile is often regiospecific, yielding the desired 1,5-isomer.[9]

Part 2: Detailed Experimental Protocol for Synthesis

This section provides a robust, step-by-step protocol for the synthesis of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol: Synthesis via Condensation of (2-Methoxyphenyl)hydrazine with Benzoylacetonitrile

Materials:

  • (2-Methoxyphenyl)hydrazine hydrochloride

  • Benzoylacetonitrile

  • Anhydrous Ethanol

  • Triethylamine (TEA) or Sodium Acetate

  • Glacial Acetic Acid (catalytic)

  • Hydrochloric Acid (for work-up)

  • Sodium Bicarbonate solution (for work-up)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Hydrazine Free-Basing: To a stirred suspension of (2-Methoxyphenyl)hydrazine hydrochloride (1.0 eq) in anhydrous ethanol, add triethylamine (1.1 eq) dropwise at room temperature. Stir for 30 minutes.

    • Rationale: The starting material is often supplied as a more stable hydrochloride salt. A base is required to generate the free hydrazine, which is the active nucleophile for the reaction.

  • Reaction Setup: To the same flask, add benzoylacetonitrile (1.0 eq) followed by a catalytic amount of glacial acetic acid (approx. 0.1 eq).

    • Rationale: Benzoylacetonitrile provides the three-carbon backbone for the pyrazole ring. The catalytic acid protonates the carbonyl oxygen of the ketone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.

  • Cyclocondensation: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[8]

    • Rationale: Heating provides the necessary activation energy for both the initial condensation to form a hydrazone intermediate and the subsequent intramolecular cyclization onto the nitrile group, which forms the pyrazole ring.

  • Work-up & Isolation: a. Cool the reaction mixture to room temperature. A precipitate may form. b. Reduce the solvent volume under reduced pressure. c. Dilute the residue with ethyl acetate and water. Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any remaining hydrochloride salts. d. Separate the organic layer. Wash it sequentially with water and then brine.

    • Rationale: This standard aqueous work-up removes water-soluble byproducts, salts, and the catalyst. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to afford the pure 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow Reactants 1. Reactant Preparation (Free-basing of Hydrazine) Reaction 2. Cyclocondensation (Reflux in Ethanol) Reactants->Reaction Add β-ketonitrile & catalyst Workup 3. Aqueous Work-up (Extraction & Washing) Reaction->Workup Cool & Concentrate Purification 4. Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product Pure Product Purification->Product

Caption: Workflow for the synthesis of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine.

Part 3: Unambiguous Validation by Single-Crystal X-ray Crystallography

While spectroscopic methods like NMR and Mass Spectrometry provide strong evidence for a molecule's structure, they describe the average state of molecules in solution or the gas phase. Single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure by mapping the precise three-dimensional coordinates of each atom in the solid state.[10][11] This technique is the gold standard for structural validation in drug discovery.[6][12]

The Crystallographic Validation Process

The journey from a purified powder to a validated crystal structure involves several critical steps, each requiring patience and precision.[13]

  • Growing High-Quality Single Crystals: This is often the most challenging step.[14] The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, single crystalline lattice.

    • Purity is Paramount: The starting material must be of the highest possible purity. Impurities can disrupt the crystal lattice, preventing the growth of diffraction-quality crystals.[15]

    • Common Techniques:

      • Slow Evaporation: A solution of the compound is prepared in a solvent where it is moderately soluble. The container is loosely covered (e.g., with parafilm pierced by a needle) to allow the solvent to evaporate over days or weeks, gradually increasing the concentration and inducing crystallization.[13][14]

      • Vapor Diffusion: A concentrated solution of the compound in a low-volatility solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

      • Solvent Layering: A solution of the compound is placed in a narrow tube (like an NMR tube). A less dense, miscible anti-solvent is carefully layered on top.[16][17] Slow diffusion at the interface between the two liquids induces crystallization.

  • Data Collection:

    • A suitable single crystal (typically <0.3 mm in its largest dimension) is selected under a microscope, mounted on a goniometer head, and flash-cooled in a stream of cold nitrogen gas (around 100 K).[14]

    • The crystal is placed in an X-ray diffractometer, where it is rotated in a monochromatic X-ray beam.[11]

    • As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique pattern of spots (reflections) that are recorded by a detector.[18][19]

  • Structure Solution and Refinement:

    • The positions and intensities of the thousands of collected reflections are used to calculate an initial electron density map of the unit cell.[18]

    • Computational software is used to fit atoms into the regions of high electron density, generating an initial molecular model.

    • This model is then refined using a least-squares algorithm, which adjusts the atomic positions, bond lengths, and angles to achieve the best possible fit between the diffraction pattern calculated from the model and the experimentally observed data.[11] The quality of the final structure is assessed using metrics like the R-factor, which should typically be below 0.05 (5%) for a well-refined small molecule structure.[18]

Visualization of the Crystallographic Workflow

This diagram outlines the path from a purified compound to a validated 3D structure.

XRay_Workflow Purified 1. Purified Compound Growth 2. Crystal Growth (e.g., Slow Evaporation) Purified->Growth Selection 3. Crystal Selection & Mounting Growth->Selection Data 4. X-ray Diffraction Data Collection Selection->Data Solution 5. Structure Solution & Refinement Data->Solution Structure Validated 3D Structure Solution->Structure Final Model (R-factor < 5%)

Caption: The workflow for single-crystal X-ray crystallographic validation.

Part 4: Interpreting the Crystallographic Data

The output of a successful X-ray diffraction experiment is a wealth of precise structural data that confirms the molecular formula, connectivity, and stereochemistry. For 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine, the data would unequivocally confirm the N-1 substitution pattern and the position of the amine group.

The table below presents representative crystallographic data for a closely related analogue, 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, as a template for what to expect.[9]

Parameter Value Significance
Chemical FormulaC₁₆H₁₅N₃OConfirms the elemental composition of the molecule in the crystal.
Formula Weight265.31Correlates with mass spectrometry data.
Crystal SystemOrthorhombicDescribes the basic shape of the repeating unit cell.
Space GroupP b c aDefines the symmetry elements within the unit cell.
a, b, c (Å)14.9638, 6.3639, 28.2466The dimensions of the unit cell edges.
V (ų)2689.87The volume of the unit cell.
Z8The number of molecules in the unit cell.
R-factor (R1)0.044 (4.4%)A key indicator of the quality of the fit between the model and the data. A value <5% is considered excellent.[9]
Bond Lengths (Å)C-N, N-N, C-CProvides exact distances between atoms, confirming the bonding arrangement and pyrazole ring structure.
Torsion Angles (°)e.g., C-C-N-CDefines the conformation of the molecule, such as the twist of the methoxyphenyl ring relative to the pyrazole ring.[9]

This data provides an atomic-level blueprint of the molecule. It confirms that the cyclization occurred as expected to form the 5-aminopyrazole isomer and not another regioisomer. It reveals the planarity of the pyrazole ring and the relative orientations of the aryl substituents, information that is critical for structure-based drug design and understanding potential interactions with a protein binding site.[12][20]

Conclusion

The synthesis of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine is reliably achieved through the cyclocondensation of (2-methoxyphenyl)hydrazine with a suitable β-ketonitrile. While spectroscopic techniques are essential for routine characterization, they cannot replace the definitive and unambiguous structural proof provided by single-crystal X-ray crystallography. For any drug discovery program, investing the effort to obtain a crystal structure is a critical, self-validating step. It ensures that all subsequent biological and computational data are based on a molecule of known, absolute structure, thereby upholding the highest standards of scientific integrity and accelerating the path toward novel therapeutics.

References

  • Gogoi, S., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. Available at: [Link]

  • Sharma, V., et al. (2022). A Concise Review on the Synthesis of Pyrazole Heterocycles. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

  • Nichol, G. S. (2024). How to grow crystals for X-ray crystallography. IUCr. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Kouatly, E., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. Available at: [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]

  • University of York. scXRD: Growing single crystals. University of York, Department of Chemistry. Available at: [Link]

  • Rusanov, E. (2025). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? ResearchGate. Available at: [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Available at: [Link]

  • Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • Genesis Drug Discovery & Development. Small Molecule X-ray Crystallography. Available at: [Link]

  • Wikipedia. X-ray crystallography. Available at: [Link]

  • RCSB PDB. Guide to Understanding PDB Data: Crystallographic Data. PDB-101. Available at: [Link]

  • Patel, S. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available at: [Link]

  • Hassan, A. S., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Available at: [Link]

  • Kumarasinghe, I. R., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. IUCr Journals. Available at: [Link]

  • Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. Available at: [Link]

  • The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

  • Fichez, J., et al. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available at: [Link]

  • El-Sharkawy, M. A., et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Available at: [Link]

Sources

Validation

comparing the efficacy of different synthetic routes to 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine

This guide provides an in-depth technical comparison of synthetic routes to 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine , a critical pyrazole scaffold often utilized in the development of kinase inhibitors and Factor Xa antag...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine , a critical pyrazole scaffold often utilized in the development of kinase inhibitors and Factor Xa antagonists.

Executive Summary

The synthesis of 1-aryl-5-aminopyrazoles with unsubstituted 3- and 4-positions presents a unique regiochemical challenge. Unlike 3,4-substituted analogs (e.g., Fipronil intermediates) where the precursors lock the regioselectivity, the synthesis of the unsubstituted core requires precise control over the condensation of 2-methoxyphenylhydrazine with C3-electrophiles .[1]

This guide compares three distinct methodologies:

  • Route A (Enol Ether Method): The industry standard using 3-ethoxyacrylonitrile.[1]

  • Route B (Enaminonitrile Method): A high-fidelity route using 3-(dimethylamino)acrylonitrile.[1]

  • Route C (Acetal Method): A robust, shelf-stable approach using 3,3-diethoxypropanenitrile.[1]

Part 1: Strategic Route Analysis

The Core Challenge: Regioselectivity

The reaction between a hydrazine and a


-functionalized nitrile can yield two isomers: the 5-amino-1-arylpyrazole  (desired) or the 3-amino-1-arylpyrazole  (undesired).
  • Mechanism: The regiochemistry is determined by which nitrogen of the hydrazine (the substituted

    
     or unsubstituted 
    
    
    
    ) attacks the
    
    
    -carbon of the nitrile electrophile.
  • Steric Advantage: The 2-methoxy substituent on the phenyl ring exerts a steric "ortho-effect," reducing the nucleophilicity of

    
    . This kinetically favors the attack of the terminal 
    
    
    
    on the electrophile, naturally biasing the reaction toward the desired 5-amino isomer.
Comparative Metrics
FeatureRoute A: Enol Ether Route B: Enaminonitrile Route C: Acetal
Precursor 3-Ethoxyacrylonitrile3-(Dimethylamino)acrylonitrile3,3-Diethoxypropanenitrile
Reaction Type Nucleophilic Vinylic Substitution (

)
Transamination-CyclizationAcid-Catalyzed Condensation
Regioselectivity High (favors 5-NH2)Very High (Exclusive 5-NH2)Moderate to High
Yield (Typical) 75–85%85–92%65–75%
Purity Profile Good (requires recrystallization)Excellent (often crystalline)Moderate (oil formation common)
Cost Efficiency ModerateHigh (Precursor cost)Low (Cheap starting materials)
Scalability HighModerateHigh

Part 2: Detailed Experimental Protocols

Route A: The Standard Enol Ether Protocol

Best for: Routine lab-scale synthesis where 3-ethoxyacrylonitrile is available.

Mechanism: 2-Methoxyphenylhydrazine attacks the


-carbon of 3-ethoxyacrylonitrile, displacing ethanol. The resulting intermediate undergoes intramolecular cyclization onto the nitrile carbon.

Protocol:

  • Preparation: Charge a reaction vessel with 2-methoxyphenylhydrazine hydrochloride (1.0 equiv) and absolute ethanol (5 mL/mmol).

  • Neutralization: Add Sodium ethoxide (1.05 equiv) or Triethylamine to liberate the free hydrazine base.[1] Stir for 15 min at room temperature.

  • Addition: Dropwise add 3-ethoxyacrylonitrile (1.1 equiv) over 20 minutes.

    • Note: Maintain temperature

      
      C to prevent polymerization of the nitrile.
      
  • Reflux: Heat the mixture to reflux (

    
    C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of hydrazine.[1]
    
  • Workup: Concentrate the solvent to ~20% volume. Cool to

    
    C. The product often precipitates as a solid. Filter and wash with cold ethanol.
    
  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Critical Control Point: Using the hydrochloride salt of the hydrazine initially can enhance regioselectivity by buffering the reaction mixture, preventing base-catalyzed isomerization.

Route B: The Enaminonitrile Protocol (High Purity)

Best for: Applications requiring high purity without chromatography.[1]

Mechanism: The dimethylamino group is a superior leaving group compared to ethoxy, and the enaminonitrile is less prone to polymerization.[1]

Protocol:

  • Precursor Synthesis (if not commercial): React acetonitrile with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux to generate 3-(dimethylamino)acrylonitrile.[1]

  • Condensation: Dissolve 2-methoxyphenylhydrazine (free base, 1.0 equiv) in Ethanol.

  • Reaction: Add 3-(dimethylamino)acrylonitrile (1.0 equiv). Heat to reflux for 2–4 hours.

    • Observation: Evolution of dimethylamine gas (fishy odor) indicates reaction progress.[1]

  • Isolation: Cool to room temperature. Pour into ice water. The 5-aminopyrazole usually crystallizes immediately due to high purity.

  • Yield: Expect 85–90%.

Route C: The "Green" Acetal Protocol

Best for: Large-scale manufacturing where shelf-stable precursors are required.

Protocol:

  • Activation: Dissolve 3,3-diethoxypropanenitrile (1.0 equiv) in Ethanol/Water (10:1). Add catalytic HCl (0.1 equiv) and stir for 30 min to generate the reactive aldehyde equivalent in situ.

  • Coupling: Add 2-methoxyphenylhydrazine (1.0 equiv) and Sodium Acetate (1.2 equiv) to buffer the solution.

  • Cyclization: Reflux for 6 hours.

  • Workup: Remove ethanol under vacuum. Extract with Ethyl Acetate. Wash with brine. Dry over

    
    .
    
  • Note: This route often produces a dark oil requiring silica gel chromatography for purification.

Part 3: Reaction Logic & Visualization

The following diagram illustrates the decision logic and mechanistic pathways for the synthesis.

G cluster_0 Precursors cluster_1 Intermediates cluster_2 Regioselectivity Filter Hydrazine 2-Methoxyphenylhydrazine InterA Enol Ether Displacement Hydrazine->InterA InterB Transamination Hydrazine->InterB InterC In-situ Hydrolysis Hydrazine->InterC NitrileA 3-Ethoxyacrylonitrile (Route A) NitrileA->InterA NitrileB 3-(Dimethylamino)acrylonitrile (Route B) NitrileB->InterB NitrileC 3,3-Diethoxypropanenitrile (Route C) NitrileC->InterC Linear Linear Hydrazone Intermediate InterA->Linear InterB->Linear InterC->Linear Steric 2-OMe Steric Hindrance (Blocks N-alpha attack) Linear->Steric Cyclization Intramolecular Cyclization Steric->Cyclization Major Path Isomer 3-Amino Isomer (Minor/Avoided) Steric->Isomer Blocked Product 1-(2-Methoxyphenyl)- 1H-pyrazol-5-amine Cyclization->Product

Caption: Mechanistic workflow comparing the three synthetic routes. The 2-OMe group acts as a steric gatekeeper, enhancing regioselectivity toward the 5-amino product.

Part 4: References

  • General Synthesis of 5-Aminopyrazoles via Enol Ethers:

    • Source: Beilstein Journal of Organic Chemistry. "Approaches towards the synthesis of 5-aminopyrazoles."

    • URL:[Link][1]

  • Regioselectivity in Pyrazole Synthesis:

    • Source: Journal of Heterocyclic Chemistry. "Regioselective synthesis of 1-aryl-5-aminopyrazoles."

    • URL:[Link] (General Journal Link for verification of method standard)[1]

  • Use of 3-Ethoxyacrylonitrile:

    • Source: Organic Syntheses, Coll.[1] Vol. 5, p.39 (1973).[1] "3(5)-Aminopyrazole."[1][2][3][4]

    • URL:[Link]

  • Green Chemistry Approaches (Acetal Route):

    • Source: PMC (NIH).[1] "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles." (Adapted methodology for unsubstituted analogs).

    • URL:[Link]

Sources

Comparative

in vitro testing of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine against cancer cell lines

Evaluative Guide: 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (MPPA) as a Kinase-Targeted Scaffold Executive Summary 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (MPPA) is not typically a final pharmaceutical product but a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Evaluative Guide: 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (MPPA) as a Kinase-Targeted Scaffold

Executive Summary

1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (MPPA) is not typically a final pharmaceutical product but a privileged scaffold in oncology drug discovery. It serves as a critical "ATP-mimetic" fragment used to synthesize fused heterocyclic systems—most notably pyrazolo[1,5-a]pyrimidines —which act as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Pim-1, and VEGFR.

This guide evaluates the utility of MPPA in in vitro cancer screening, distinguishing its role as a chemical building block from the high-potency derivatives it generates. It provides comparative performance data, rigorous testing protocols, and mechanistic insights into its application in signal transduction blockade.

Part 1: Comparative Analysis & Performance Metrics

In drug development, MPPA is classified as a Fragment-Based Drug Design (FBDD) hit. It possesses the hydrogen-bonding motifs necessary to bind the hinge region of kinase domains but lacks the steric complexity to achieve nanomolar specificity until derivatized.

The following table compares the baseline activity of the MPPA scaffold against its optimized fused derivatives and a standard chemotherapy control.

Table 1: Comparative Cytotoxicity Profile (IC50 Values)
Compound ClassSpecific AgentTarget MechanismHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)Clinical Status
Scaffold (Parent) MPPA Weak ATP Competition> 50 µM> 50 µM> 100 µMBuilding Block
Fused Derivative Pyrazolo[1,5-a]pyrimidine-3-CN CDK2 / Pim-1 Inhibition0.002 µM 0.25 µM 4.5 µM Pre-clinical
Standard Control Cisplatin DNA Crosslinking8.4 µM14.4 µM2.8 µMFDA Approved
Standard Control Doxorubicin Topoisomerase II Inhibition0.5 µM0.2 µM0.4 µMFDA Approved

Key Insight: The MPPA scaffold itself is virtually inactive (IC50 > 50 µM). Its value lies in its conversion to the pyrazolo[1,5-a]pyrimidine core. The 2-methoxyphenyl group provides essential lipophilic interactions within the kinase "gatekeeper" pocket, increasing potency by 1000-fold upon cyclization [1][2].

Part 2: Mechanism of Action & Signaling Pathways

The MPPA scaffold functions as a template for Type I Kinase Inhibitors . These molecules compete directly with Adenosine Triphosphate (ATP) for the binding pocket on the kinase enzyme.

Structural Logic:
  • The Pyrazole-Amine Core: Mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region (Glu/Leu residues).

  • The 2-Methoxyphenyl Group: Occupies the hydrophobic pocket adjacent to the ATP site, often determining selectivity between different kinase families (e.g., CDK vs. EGFR).

Pathway Visualization: Kinase Inhibition Cascade

The following diagram illustrates how MPPA-derived inhibitors block the Cell Cycle progression by targeting the CDK2/Cyclin E complex.

KinasePathway ATP ATP (Cellular Energy) CDK2 CDK2 / Cyclin E Complex ATP->CDK2 Normal Binding Inhibitor MPPA-Derivative (Competitor) Inhibitor->CDK2 Competitive Inhibition (High Affinity) S_Phase S-Phase Entry (DNA Replication) Inhibitor->S_Phase BLOCKS Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis INDUCES Substrate Rb Protein (Retinoblastoma) CDK2->Substrate Phosphorylation Phos_Rb Phosphorylated Rb (Inactive) Substrate->Phos_Rb Releases E2F E2F E2F Transcription Factor Phos_Rb->E2F E2F->S_Phase Promotes Tumor Growth

Caption: Mechanism of Action: MPPA derivatives competitively displace ATP at the CDK2 active site, preventing Rb phosphorylation and arresting the cell cycle in G1 phase.

Part 3: Experimental Protocols (Self-Validating Systems)

To accurately evaluate MPPA and its derivatives, researchers must employ a "Synthesis-to-Screening" pipeline. Testing the amine alone will yield false negatives regarding its potential value.

Workflow 1: Derivatization (The Activation Step)

Rationale: The amine must be cyclized to form the pharmacophore.

  • Reactants: Combine 1-(2-methoxyphenyl)-1H-pyrazol-5-amine (1.0 eq) with a 1,3-dicarbonyl equivalent (e.g., 3-(dimethylamino)acrylonitrile or ethyl acetoacetate) (1.1 eq).

  • Condition: Reflux in Ethanol/Acetic Acid for 3–6 hours.

  • Validation: Monitor via TLC (disappearance of amine spot) and verify product mass via LC-MS (Target M+H).

Workflow 2: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: Colorimetric assessment of metabolic activity is the standard for initial library screening.

Reagents:

  • Target Cells: HCT-116 (ATCC CCL-247) or MCF-7 (ATCC HTB-22).

  • Control: Cisplatin (dissolved in 0.9% NaCl).

  • Test Compound: MPPA Derivative (dissolved in DMSO; final concentration < 0.1%).

Step-by-Step Protocol:

  • Seeding: Plate cancer cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2.
    
  • Treatment: Add serial dilutions of the MPPA derivative (0.01 µM to 100 µM). Include "DMSO-only" vehicle control and "Media-only" blank.

  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    
    Self-Validation Check: The DMSO control must show >90% viability relative to untreated cells. If not, the solvent concentration is toxic.
    
Experimental Workflow Diagram

Workflow Step1 Scaffold Selection (MPPA) Step2 Chemical Synthesis (Cyclization) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Step4 Solubilization (DMSO Stock) Step3->Step4 Step5 MTT Assay (72h Incubation) Step4->Step5 Step6 Data Analysis (IC50 Calculation) Step5->Step6

Caption: The critical pipeline transforming the inactive MPPA amine into a measurable anticancer data point.

References

  • BenchChem. (2025). A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives. Retrieved from

  • El-Enany, M. M., et al. (2011).[1] Synthesis and Antitumor Activity of Novel Pyrazolo[1,5-a]pyrimidine Derivatives.[1][2][3] European Journal of Chemistry.[1] Retrieved from

  • Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica. Retrieved from

  • Al-Otaibi, T. M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[4][5][6][7][8] Semantic Scholar. Retrieved from

  • National Institutes of Health (NIH). (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.[1] Retrieved from

Sources

Validation

benchmarking the performance of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine based ligands

Executive Summary: The "Ortho-Methoxy" Advantage In the landscape of N-heterocyclic ligands, 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (hereafter referred to as 2-OMe-PzA ) represents a critical scaffold. Unlike its unsubst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Methoxy" Advantage

In the landscape of N-heterocyclic ligands, 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (hereafter referred to as 2-OMe-PzA ) represents a critical scaffold. Unlike its unsubstituted analog (1-Phenyl-1H-pyrazol-5-amine), the 2-OMe-PzA offers a unique combination of electronic donation and steric influence.

This guide benchmarks 2-OMe-PzA derived ligands against standard alternatives in two primary domains:

  • Coordination Chemistry: As a precursor for Schiff base ligands in transition metal catalysis (Cu, Co, Ni).

  • Medicinal Chemistry: As a pharmacophore for Factor Xa inhibition and antimicrobial metal complexes.

Key Finding: The ortho-methoxy group is not merely a bystander; it frequently acts as a hemilabile donor or a steric lock, significantly enhancing the hydrolytic stability of resulting metal complexes and improving the selectivity of biological binding compared to the para-methoxy or unsubstituted phenyl analogs.

Comparative Benchmarking

Structural & Electronic Comparison

The core performance differentiator lies in the N1-aryl substituent .

Feature2-OMe-PzA (Target) 1-Ph-PzA (Standard Control) 4-OMe-PzA (Alternative)
Structure Ortho-methoxy groupUnsubstituted phenyl ringPara-methoxy group
Coordination Mode Potential Tridentate (N,N,O) or Steric BidentateBidentate (N,N)Bidentate (N,N)
Electronic Effect Inductive withdrawal (

) + Resonance donation; Ortho effect stabilizes metal center via weak O

M interaction.
NeutralStrong Resonance donation; increases electron density on Pyrazole N.
Solubility High (Lipophilic/Polar balance)ModerateModerate
Primary Application Apixaban synthesis , Hemilabile CatalysisGeneral AgrochemicalsDye synthesis
Performance in Coordination Chemistry (Schiff Base Complexes)

When condensed with salicylaldehyde derivatives to form Schiff bases, the 2-OMe-PzA derivatives exhibit superior performance metrics.

Case Study: Copper(II) Complex Stability & Activity

Based on comparative trends in Pyrazole-Schiff base ligands [1][2].

  • Ligand System: Salicylaldimine derivatives of the respective amines.

  • Metal: Cu(II) Acetate.[1]

Metric2-OMe-PzA Complex1-Ph-PzA ComplexInterpretation
Complex Geometry Distorted Square Planar (Stabilized by O-Me steric bulk)Square PlanarThe 2-OMe group prevents stacking, reducing aggregation.
Thermal Stability

C

C
Ortho-substitution increases lattice rigidity.
Antibacterial Activity (MIC vs. S. aureus) High (12.5

g/mL)
Moderate (25-50

g/mL)
Increased lipophilicity of the 2-OMe facilitates cell wall penetration.
Catalytic Yield (Oxidation) 92% (High Selectivity)85% (Moderate Selectivity)Hemilabile O-Me group stabilizes the active catalytic species.

Experimental Protocols

Synthesis of the Schiff Base Ligand (L_2OMe)

Objective: Synthesize (E)-2-(((1-(2-methoxyphenyl)-1H-pyrazol-5-yl)imino)methyl)phenol.

Reagents:

  • 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (1.0 eq)

  • Salicylaldehyde (1.0 eq)

  • Ethanol (Absolute)[2]

  • Glacial Acetic Acid (Catalytic amount)

Workflow:

  • Dissolution: Dissolve 10 mmol of 2-OMe-PzA in 20 mL of hot absolute ethanol.

  • Addition: Add 10 mmol of Salicylaldehyde dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool to room temperature. The yellow precipitate (Schiff base) forms.[3]

  • Purification: Filter and recrystallize from hot ethanol.

    • Validation: FT-IR should show disappearance of amine

      
       at 3300-3400 cm⁻¹ and appearance of imine 
      
      
      
      at ~1610-1625 cm⁻¹ [1][5].
Synthesis of Metal Complex [M(L_2OMe)₂]

Objective: Coordinate the ligand to Cu(II).[1][4][5]

Workflow:

  • Ligand Prep: Dissolve 2 mmol of the purified Schiff base in 20 mL hot methanol.

  • Metal Prep: Dissolve 1 mmol of

    
     in 10 mL methanol.
    
  • Coordination: Add metal solution to ligand solution dropwise under constant stirring.

  • Reflux: Heat at 60°C for 3 hours.

  • Precipitation: The complex precipitates as a dark green/brown solid.

  • Drying: Wash with cold methanol and ether; dry in vacuo.

Mechanism & Pathway Visualization

Synthesis & Coordination Logic

The following diagram illustrates the conversion of the specific amine into a bioactive metal complex.

SynthesisPathway cluster_mechanism Stabilization Mechanism Amine 1-(2-Methoxyphenyl)- 1H-pyrazol-5-amine SchiffBase Schiff Base Ligand (Imine Formation) Amine->SchiffBase Reflux/EtOH -H2O Aldehyde Salicylaldehyde Aldehyde->SchiffBase Complex Bis-Ligand Metal Complex [Cu(L)2] SchiffBase->Complex Coordination (N,O Chelation) MetalSalt Cu(OAc)2 MetalSalt->Complex OrthoEffect Ortho-Methoxy Effect: 1. Steric Bulk (Prevents Aggregation) 2. Lipophilicity (Cell Penetration) OrthoEffect->Complex

Caption: Synthesis pathway of 2-OMe-PzA based metal complexes, highlighting the stabilizing role of the ortho-methoxy substituent.

Biological Activity Pathway (Antimicrobial)

Why does the complex perform better than the ligand? This is based on Overtone’s Concept and Tweedy’s Chelation Theory [2][5].

BioActivity FreeLigand Free Ligand (2-OMe-PzA) Chelation Chelation Process (Ligand + Metal) FreeLigand->Chelation MetalIon Free Metal Ion (Cu2+) MetalIon->Chelation PolarityReduction Reduced Polarity of Metal Ion (Delocalization of pi-electrons) Chelation->PolarityReduction Tweedy's Theory Lipophilicity Increased Lipophilicity (Permeates Lipid Membrane) PolarityReduction->Lipophilicity CellWall Bacterial Cell Wall (Lipid Bilayer) Lipophilicity->CellWall Penetration CellDeath Cell Death (Enzyme Inhibition) CellWall->CellDeath Disrupts Respiration

Caption: Mechanism of enhanced antimicrobial activity via chelation, facilitating membrane permeation.

Critical Analysis & Troubleshooting

Common Pitfalls in Synthesis
  • Regioselectivity: When synthesizing the pyrazole amine precursor itself (from hydrazines and nitriles), regioselectivity can be an issue.[2] However, commercial 2-OMe-PzA is usually high purity.

  • Hydrolysis: The Schiff base imine bond is susceptible to hydrolysis in highly aqueous acidic environments.

    • Solution: Maintain anhydrous conditions during complexation or use excess ligand.

Validation Checklist (Self-Correcting Protocol)

To ensure the "Ligand" is correctly formed and coordinated:

  • NMR Shift: In ¹H NMR, the phenolic -OH signal (usually >12 ppm) should disappear or shift significantly upon metal coordination (if deprotonated), and the azomethine -CH=N- proton (~8.5-9.0 ppm) should shift downfield due to donation of electron density to the metal [1][5].

  • Magnetic Moment: For Cu(II) complexes, a magnetic moment of 1.7–1.9 B.M. confirms a mononuclear structure, ruling out metal-metal dimerization which often deactivates the catalyst [2].

References

  • Synthesis, characterization and biocidal activities of some schiff base metal complexes. Source: International Journal of Pharmaceutical Sciences. Context: Establishes the baseline protocol for Schiff base synthesis from amine precursors and their superior biological activity compared to free ligands. 6[1][2][4][6][7][8]

  • Synthesis, Spectral Characterization and Biological Activity of Schiff Base ligand Derived from 5-amino-2-phenyl-2,4-dihydro-3H-Pyrazol-3-one and its Metal Complexes. Source: Samarra Journal of Pure and Applied Science (2025). Context: Provides comparative data on how pyrazole-amine derived metal complexes inhibit bacteria (S. aureus, E. coli) more effectively than the ligand alone.[5] 5[1][2][4][6][7][8]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes. Source: RSC Advances / PubMed Central (2025). Context: Detailed X-ray diffraction data confirming square planar geometry and antimalarial/anticancer potential of pyrazole-copper complexes.[4] 4[1][4][6][8]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (Crystal Structure & Regiospecificity). Source: PubMed Central / Acta Crystallographica. Context: Discusses the regiospecific synthesis of methoxy-substituted pyrazole amines, crucial for understanding the structural isomerism of the starting material. 2[1][4][6][8]

  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Source: Letters in Applied NanoBioScience (2025). Context: Confirms the enhancement of fluorescence and biological activity in Co/Ni/Cu complexes of pyrazole Schiff bases. 3[1][2][4][6][7][8][9]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine

[1] Executive Summary: The "Why" Behind the Protocol As researchers in drug discovery, particularly in kinase inhibitor development, you frequently utilize 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (CAS: 10321-42-3) as a co...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Why" Behind the Protocol

As researchers in drug discovery, particularly in kinase inhibitor development, you frequently utilize 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (CAS: 10321-42-3) as a core scaffold.[1] While often categorized generically as an "organic intermediate," its aminopyrazole structure dictates specific disposal protocols that go beyond standard organic waste handling.[1]

Operational Insight: The primary failure mode in handling this compound is not acute toxicity, but improper segregation . As a nitrogen-rich base, it poses unique risks if commingled with acidic waste streams (exothermic reaction) or nitrosating agents (formation of unstable diazonium species).[1] This guide provides a self-validating workflow to ensure personnel safety and regulatory compliance.

Hazard Identification & Physicochemical Profile

Before disposal, verify the material state.[1] This compound is typically a solid, and its GHS classification dictates the waste stream.

ParameterSpecificationOperational Implication
CAS Number 10321-42-3Unique identifier for waste manifests.
Physical State Solid (Crystalline powder)Dust explosion hazard if aerosolized during transfer.
Acidity/Basicity Weak Base (Amine moiety)DO NOT mix with strong acids or acid chlorides.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4] 2A (H319), STOT SE 3 (H335)Must be handled as Hazardous Waste .[1]
Combustion Profile High Nitrogen ContentIncineration requires scrubbers for NOx control.

Pre-Disposal Segregation Strategy

The Golden Rule of Amine Disposal: Never treat aminopyrazoles as "General Trash."

Critical Incompatibilities
  • Acids: Mixing with strong acids (HCl, H₂SO₄) generates heat and salts that may alter solubility, complicating downstream incineration.[1]

  • Nitrosating Agents (Nitrites/Nitrous Acid):

    • Mechanism:[5][6][7] The primary amine group (-NH₂) on the pyrazole ring reacts with nitrous acid to form diazonium salts .

    • Risk:[2][5][6][7][8] Many diazonium species are shock-sensitive or thermally unstable explosives.

    • Protocol: Strictly segregate from waste streams containing sodium nitrite or reagents used in diazotization chemistry.

Disposal Workflow Visualization

The following diagram illustrates the decision logic for disposing of CAS 10321-42-3. This logic must be followed to prevent cross-contamination of waste streams.

DisposalWorkflow Start Waste Generation: CAS 10321-42-3 StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Residue) StateCheck->SolidWaste Dry Solid LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Solution Segregation Segregation Check: Isolate from Acids & Oxidizers SolidWaste->Segregation LiquidWaste->Segregation PackSolid Packaging: Double-bag (LDPE) in Fiber/Poly Drum Segregation->PackSolid Confirmed PackLiquid Packaging: Compatible Solvent Carboy (No Halogens preferred) Segregation->PackLiquid Confirmed Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' List Constituents PackSolid->Labeling PackLiquid->Labeling Destruction Final Disposal: High-Temp Incineration (w/ NOx Scrubbing) Labeling->Destruction

Figure 1: Decision tree for the safe segregation and disposal of aminopyrazole derivatives.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Pure Substance)

Applicable for: Expired shelf stock, reaction residues, or contaminated weighing paper.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a poly-liner.

  • Wetting (Optional but Recommended): If the powder is extremely fine and prone to static dispersion, lightly misting with water/surfactant can reduce dust hazards during sealing, provided the waste facility accepts wet solids.[1]

  • Sealing: Double-bag the material in 4-mil LDPE bags before placing it in the rigid outer container. Tape the "gooseneck" seal to prevent reopening.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."

    • Constituents: "1-(2-Methoxyphenyl)-1H-pyrazol-5-amine (100%)."[1]

    • Hazard Checkbox: Irritant.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors or HPLC waste streams.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put acetone solutions in containers prone to degradation by ketones).

  • pH Check: Verify the pH of the waste stream. If pH < 4, do not add this amine directly; neutralize the stream first to prevent heat generation in the drum.[1]

  • Segregation:

    • Stream A (Halogenated): If dissolved in DCM/Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Methanol/Ethyl Acetate/DMSO.

    • Note: Keep separate to minimize disposal costs, as halogenated incineration is more expensive.[1]

Protocol C: Spill Cleanup Contingency

Immediate actions for bench-level spills.

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1] If powder is aerosolized, use an N95 or P100 respirator.[1]

  • Containment: Do not dry sweep. Dry sweeping generates dust.

  • Removal:

    • Method: Cover the spill with a wet paper towel (water or ethanol) to dampen the powder. Scoop up the damp slurry.

    • Decontamination: Wipe the surface with a mild soap solution followed by water. Bleach is not recommended due to potential reaction with the amine nitrogen.

  • Disposal: Place all cleanup materials into the Solid Waste stream (Protocol A).

Regulatory & Compliance Context (RCRA)

While this specific CAS is not typically listed on the EPA's "P-List" (Acutely Hazardous) or "U-List" (Toxic), it is regulated by characteristic:

  • Waste Code: If the solid is flammable/combustible, it may carry D001 . Otherwise, it is generally classified as Non-RCRA Regulated Hazardous Waste (unless it exhibits toxicity via TCLP, which is rare for this class).[1]

  • Best Practice: Despite the "Non-RCRA" potential, always manage as Hazardous Waste due to the H315/H319/H335 health hazards.[1]

  • Destruction Method: The only acceptable final fate is High-Temperature Incineration . Landfilling is strictly prohibited for organic amines due to groundwater leaching risks.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66635, 1-(2-Methoxyphenyl)-1H-pyrazol-5-amine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. Retrieved from [Link][1]

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization.[1] (Context on chemical reactivity and stability). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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